Product packaging for 2-Morpholinoisonicotinic acid(Cat. No.:CAS No. 295349-64-3)

2-Morpholinoisonicotinic acid

Cat. No.: B1272031
CAS No.: 295349-64-3
M. Wt: 208.21 g/mol
InChI Key: OVOIVNZYILYGKU-UHFFFAOYSA-N
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Description

2-Morpholinoisonicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B1272031 2-Morpholinoisonicotinic acid CAS No. 295349-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIVNZYILYGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376246
Record name 2-(Morpholin-4-yl)pyridine-4-carboxylic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295349-64-3
Record name 2-(Morpholin-4-yl)isonicotinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=295349-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Morpholin-4-yl)pyridine-4-carboxylic acid
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Record name 2-(Morpholin-4-yl)isonicotinic acid
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Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric elements is paramount to the development of novel therapeutics. This whitepaper delves into the history and synthesis of 2-Morpholinoisonicotinic acid, a heterocyclic compound that has emerged as a valuable building block in drug discovery. Its unique structural architecture, combining the favorable physicochemical properties of the morpholine ring with the versatile reactivity of the isonicotinic acid backbone, has positioned it as a privileged scaffold in the design of a diverse array of biologically active molecules.

A Historical Perspective: Unraveling the Genesis

While the precise date and the researchers behind the initial synthesis of this compound remain elusive in readily available literature, its conceptualization can be traced to the broader exploration of morpholine-containing heterocycles and substituted isonicotinic acids in the mid-20th century. The morpholine moiety, recognized for its ability to improve aqueous solubility and metabolic stability, has been a staple in medicinal chemistry for decades.[1][2][3] Similarly, isonicotinic acid and its derivatives have a rich history, most notably with the discovery of the anti-tuberculosis drug isoniazid.[4] The deliberate fusion of these two key pharmacophores likely arose from a rational drug design approach aimed at creating novel chemical entities with enhanced drug-like properties.

The development of synthetic routes to 2-amino-substituted nicotinic and isonicotinic acids in the 1960s and 1970s laid the groundwork for the eventual synthesis of this compound.[5] These early investigations into nucleophilic aromatic substitution on chloropyridine carboxylic acids were crucial for establishing the feasibility of introducing amine functionalities, including cyclic amines like morpholine, onto the pyridine ring.

The Predominant Synthetic Pathway: A Three-Step Approach

The most widely adopted and efficient synthesis of this compound commences with the commercially available precursor, 2-chloronicotinic acid. This robust three-step process is characterized by high yields and straightforward experimental procedures.

A logical workflow for the synthesis of this compound.

Start 2-Chloronicotinic Acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2-chloronicotinate Step1->Intermediate1 (COCl)₂, DMF, Triethylamine, CH₃OH, 40°C Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 Methyl 2-morpholinonicotinate Step2->Intermediate2 Morpholine, 100°C Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End HCl, H₂O, 100°C

Caption: Synthetic workflow from 2-chloronicotinic acid.

Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic Acid

To a solution of 2-chloronicotinic acid in a suitable solvent such as dichloromethane, oxalyl chloride is added dropwise at 0°C in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred for a designated period before the addition of methanol and triethylamine. The reaction is typically warmed to 40°C and monitored until completion.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The resulting methyl 2-chloronicotinate is then subjected to a nucleophilic aromatic substitution reaction with morpholine. This step is generally carried out by heating the ester with an excess of morpholine at an elevated temperature, often around 100°C.

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved by treating the methyl 2-morpholinonicotinate with an aqueous acid, such as hydrochloric acid, and heating the mixture, typically at 100°C.

This optimized three-step synthesis has been reported to achieve an impressive overall yield of 93%.

Quantitative Data Summary
StepReactionKey ReagentsTemperature (°C)Reported Yield
1Esterification2-Chloronicotinic acid, (COCl)₂, DMF, CH₃OH, Triethylamine40High
2Nucleophilic SubstitutionMethyl 2-chloronicotinate, Morpholine100High
3HydrolysisMethyl 2-morpholinonicotinate, HCl, H₂O100High
Overall 93%

Alternative Synthetic Strategies

While the three-step route from 2-chloronicotinic acid is the most prevalent, alternative synthetic approaches can be envisioned, particularly for the generation of substituted analogs. These methods often involve the construction of the pyridine ring as a key step.

A potential alternative synthetic pathway.

Start Substituted Acrylate Step1 Hantzsch-type Pyridine Synthesis Start->Step1 Reagent1 Ammonia Source Reagent1->Step1 Reagent2 β-ketoester Reagent2->Step1 Intermediate1 Dihydropyridine Intermediate Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 Substituted Pyridine Step2->Intermediate2 Step3 Functional Group Interconversion Intermediate2->Step3 End This compound Analog Step3->End

Caption: Hantzsch-type synthesis of a pyridine core.

The Role of this compound in Drug Discovery

The this compound scaffold has proven to be a versatile starting point for the development of a wide range of therapeutic agents. The morpholine ring often engages in crucial hydrogen bonding interactions with biological targets, while the carboxylic acid provides a handle for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors. For example, the core structure has been incorporated into molecules targeting kinases, which are critical regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.

A simplified representation of a signaling pathway.

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Response Cellular Response Substrate->Response Inhibitor 2-MIA Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound stands as a testament to the power of rational drug design, combining two medicinally important scaffolds to create a building block of significant value. While its precise origins are not definitively documented, its utility in modern drug discovery is undeniable. The efficient and high-yielding three-step synthesis from 2-chloronicotinic acid has made this compound readily accessible to researchers, fueling the exploration of its potential in developing new and improved therapeutics. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Morpholinoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles available computed data, information on related compounds, and detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, based on the activity of structurally similar molecules, potential biological targets and signaling pathway interactions are explored. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of this compound and its derivatives for therapeutic applications.

Introduction

This compound is a derivative of isonicotinic acid characterized by the presence of a morpholine ring at the 2-position of the pyridine core. The incorporation of the morpholine moiety, a privileged scaffold in medicinal chemistry, can significantly influence the molecule's physicochemical properties such as solubility, lipophilicity, and basicity, thereby impacting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is crucial for the rational design and development of novel drug candidates.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the currently available data is computational.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeReference
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.21 g/mol -
Melting Point 180 °CExperimental
Boiling Point 511.899 °C at 760 mmHgExperimental
LogP (calculated) 0.5Computed
Topological Polar Surface Area (TPSA) 62.7 ŲComputed
Complexity 229Computed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 5Computed
Rotatable Bonds 2Computed

Note: The experimental melting and boiling points are sourced from chemical supplier databases and may not be independently verified.

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. The capillary melting point method is a standard and widely used technique.

Workflow for Capillary Melting Point Determination

G start Start: Obtain a dry, powdered sample of this compound load Load a small amount of the sample into a capillary tube (2-3 mm height) start->load place Place the capillary tube into a melting point apparatus load->place heat_fast Heat rapidly to determine an approximate melting range place->heat_fast cool Allow the apparatus to cool heat_fast->cool heat_slow Heat slowly (1-2 °C/min) approaching the approximate melting point cool->heat_slow observe Observe and record the temperature range from the first appearance of liquid to complete melting heat_slow->observe end End: Report the melting point range observe->end

Caption: Workflow for determining the melting point using the capillary method.

Determination of Solubility

Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

G start Start: Prepare saturated solutions of this compound in various solvents add_excess Add excess solid to a known volume of solvent in a sealed flask start->add_excess equilibrate Equilibrate at a constant temperature with agitation for a defined period (e.g., 24-48h) add_excess->equilibrate separate Separate the solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the solute in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate the solubility in the chosen units (e.g., mg/mL, mol/L) analyze->calculate end End: Report the solubility at the specified temperature calculate->end

Caption: Workflow for the shake-flask method to determine solubility.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a highly accurate method for pKa determination.

Workflow for Potentiometric pKa Determination

G start Start: Prepare a solution of this compound of known concentration calibrate Calibrate a pH meter with standard buffers start->calibrate titrate Titrate the solution with a standardized solution of a strong base (e.g., NaOH) calibrate->titrate record Record the pH after each addition of the titrant titrate->record plot Plot the pH versus the volume of titrant added record->plot determine Determine the equivalence point(s) from the titration curve (inflection point) plot->determine calculate Calculate the pKa value(s) (pH at half-equivalence point) determine->calculate end End: Report the pKa value(s) calculate->end

Caption: Workflow for determining pKa by potentiometric titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.

Workflow for Shake-Flask LogP Determination

G start Start: Prepare a solution of this compound in a pre-saturated mixture of n-octanol and water equilibrate Shake the mixture for a sufficient time to reach equilibrium start->equilibrate separate Separate the n-octanol and aqueous phases by centrifugation equilibrate->separate analyze Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase analyze->calculate end End: Report the LogP value calculate->end

Caption: Workflow for the shake-flask method for LogP determination.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological targets of this compound is not yet available in the public domain. However, the structurally related compound, 2-(2-Methylmorpholino)isonicotinic acid, has been reported to exhibit inhibitory activity against several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Rho-associated coiled-coil containing protein kinase (ROCK). This suggests that this compound may also target these or other kinases, thereby modulating key cellular signaling pathways implicated in diseases such as cancer and inflammation.

Potential Kinase Inhibition and Associated Signaling Pathways

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.

EGFR_Pathway ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

The JAK/STAT pathway is a crucial signaling cascade for a wide variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[2][3][4] Dysregulation of this pathway is associated with various immune disorders and cancers.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK Activation receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT nucleus STAT Dimer Translocation to Nucleus STAT->nucleus transcription Gene Transcription (Immunity, Proliferation) nucleus->transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK

Caption: Potential inhibition of the JAK/STAT signaling pathway.

The ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in fundamental cellular processes such as cell adhesion, migration, and contraction.[5][6] Its dysregulation has been implicated in cardiovascular diseases and cancer metastasis.

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK Activation RhoA->ROCK MLC_P Myosin Light Chain Phosphatase (Inhibition) ROCK->MLC_P MLC Myosin Light Chain Phosphorylation ROCK->MLC Actomyosin Actomyosin Contractility (Cell Migration, Adhesion) MLC->Actomyosin Inhibitor This compound (Potential Inhibitor) Inhibitor->ROCK

Caption: Potential inhibition of the ROCK signaling pathway.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This technical guide has consolidated the currently available physicochemical data and provided standardized experimental protocols for its comprehensive characterization. The potential for this compound to act as a kinase inhibitor, based on the activity of a close structural analog, highlights promising avenues for future research into its mechanism of action and therapeutic applications. The generation of robust experimental data for its solubility, pKa, and biological activity is a critical next step in elucidating the full potential of this compound.

References

Structure-Activity Relationship of 2-Morpholinoisonicotinic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Methodologies, Biological Activities, and Structural Insights for the Development of Novel Therapeutics

The 2-morpholinoisonicotinic acid scaffold is a promising heterocyclic motif in the design of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific core are not abundantly available in the public domain, valuable insights can be gleaned from research on structurally related compounds, particularly in the context of anticancer activity. This technical guide synthesizes the available data on the synthesis, biological evaluation, and SAR of derivatives that share key structural features with this compound, providing a foundational resource for researchers and professionals in drug development.

Core Structure and Synthetic Approaches

The foundational structure of this compound features a pyridine-4-carboxylic acid backbone with a morpholine substituent at the 2-position. The synthesis of related structures, such as 2-morpholino-4-anilinoquinolines, provides a viable blueprint for the generation of a diverse chemical library for SAR exploration. A common synthetic strategy involves the nucleophilic substitution of a leaving group, typically a halogen, on the heterocyclic ring with morpholine.

A representative synthetic pathway for a related series of 2-morpholino-4-anilinoquinoline compounds is depicted below. This multi-step synthesis begins with 4-hydroxy-2-methylquinoline and proceeds through chlorination, nucleophilic substitution with various anilines, oxidation of the methyl group to a carboxylic acid, and finally, amidation. While this synthesis does not yield the exact this compound core, it illustrates the key chemical transformations that would be necessary.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Pathway start Starting Material (e.g., 2-chloroisonicotinic acid) step1 Nucleophilic Substitution with Morpholine start->step1 Morpholine, Base product This compound Core step1->product step2 Functional Group Modification (e.g., Amidation) product->step2 Coupling Agents, Amines derivatives Derivative Library for SAR step2->derivatives

Caption: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship Insights from Anticancer Studies

Investigations into the anticancer properties of 2-morpholino-4-anilinoquinoline derivatives have revealed preliminary SAR trends that may be translatable to the this compound scaffold. The cytotoxic activity of these compounds against various cancer cell lines, such as the HepG2 human liver cancer cell line, provides a basis for understanding the influence of different substituents on biological activity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line. These compounds share the 2-morpholinoquinoline core and vary in the substitution pattern on the 4-anilino moiety.

Compound ID4-Anilino SubstituentIC50 (µM) against HepG2 Cells[1]
3a Unsubstituted> 50
3b 4-Fluoro25.31
3c 4-Chloro11.42
3d 4-Bromo8.50
3e 4-Iodo12.76

Key Observations from the Data:

  • Halogen Substitution: The introduction of a halogen atom at the 4-position of the anilino ring significantly enhances cytotoxic activity compared to the unsubstituted analog (3a).

  • Effect of Halogen Identity: Among the halogenated derivatives, the bromo-substituted compound (3d) exhibited the most potent activity, followed by the chloro (3c) and iodo (3e) analogs. The fluoro-substituted compound (3b) was the least active of the halogenated series. This suggests that both the electronegativity and the size of the halogen may play a role in the interaction with the biological target.

These findings suggest that the electronic and steric properties of substituents on an aromatic ring appended to the core structure can have a profound impact on anticancer activity.

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies employed in the evaluation of the anticancer activity of the aforementioned quinoline derivatives.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A general procedure for the synthesis of the 2-morpholino-4-anilinoquinoline compounds is as follows:

  • Chlorination: 4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-2-methylquinoline.

  • Nucleophilic Aromatic Substitution: The resulting 4-chloro derivative is reacted with a substituted aniline in a suitable solvent, often under reflux conditions, to introduce the anilino moiety at the 4-position.

  • Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.

  • Chlorination of the Acid: The carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride.

  • Nucleophilic Substitution with Morpholine: The acyl chloride is then reacted with morpholine to yield the final 2-morpholino-4-anilinoquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds (Varying Concentrations) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate % Viability and Determine IC50 absorbance->data_analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, the anticancer activity of related quinoline-based compounds suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. Many quinoline derivatives are known to act as kinase inhibitors. For instance, bosutinib and neratinib, both of which contain a quinoline core, are approved anticancer drugs that target tyrosine kinases such as Bcr-Abl and EGFR/HER2, respectively.[1]

The observed cytotoxicity of the 2-morpholino-4-anilinoquinoline derivatives could potentially be attributed to the inhibition of critical kinases within signaling cascades that are dysregulated in cancer, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathways. Further investigation through kinase profiling and molecular docking studies would be necessary to identify the specific molecular targets and elucidate the mechanism of action.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway Inhibition receptor Growth Factor Receptor (e.g., EGFR, HER2) pi3k PI3K receptor->pi3k ras Ras receptor->ras inhibitor 2-Morpholinoisonicotinic Acid Derivative inhibitor->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Hypothesized inhibition of cancer signaling pathways by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, the analysis of structurally related compounds, particularly in the field of oncology, provides valuable initial insights. The enhanced cytotoxic activity observed with specific halogen substitutions on an appended aromatic ring underscores the importance of systematic structural modification and biological evaluation.

Future research efforts should focus on the synthesis and screening of a dedicated library of this compound derivatives to establish a comprehensive SAR. Key areas for exploration include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various amides, esters, and other bioisosteres to explore their impact on activity and pharmacokinetic properties.

  • Substitution on the Pyridine Ring: Introduction of various substituents on the pyridine core to modulate electronic and steric properties.

  • Exploration of the Morpholine Ring: While the morpholine moiety often imparts favorable properties such as aqueous solubility, modifications to this ring system could be explored.

A systematic approach, combining chemical synthesis, in vitro screening, and mechanistic studies, will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

References

Spectroscopic Data Analysis of 2-Morpholinoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-Morpholinoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, supported by the known spectral characteristics of its constituent functional groups: a morpholine ring, a pyridine ring, and a carboxylic acid. This guide includes predicted data for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, alongside the reported mass spectrometry data. Detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their laboratory work. Furthermore, a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound is visualized using a DOT language diagram. This document is intended to serve as a valuable resource for the characterization and analysis of this compound and related compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , is a derivative of isonicotinic acid. Its structure, featuring a morpholine moiety attached to a pyridine carboxylic acid backbone, suggests potential applications in medicinal chemistry, as both morpholine and pyridine derivatives are common scaffolds in drug discovery. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this and other novel compounds. This guide outlines the expected spectroscopic profile of this compound and provides the necessary protocols for its experimental verification.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method.

Technique Parameter Value Reference
ESI-MS[M+H]⁺208.1 m/z
Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1730-1700
Aromatic RingC=C & C=N stretches1600-1450
MorpholineC-H stretches2950-2850
MorpholineC-O-C stretch1150-1085
Pyridine RingC-H out-of-plane bending900-675
Predicted UV-Visible Spectral Data

The UV-Vis spectrum in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of the substituted pyridine ring system. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. The presence of the morpholino group may cause a slight shift in these absorptions.

Solvent Predicted λmax (nm) Associated Transition
Ethanol~220-230π → π
Ethanol~270-280π → π / n → π*
Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The chemical shifts are predicted for a standard solvent like DMSO-d₆.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0singlet (broad)1H
Pyridine Ring (-CH=)8.5 - 8.7doublet1H
Pyridine Ring (-CH=)7.8 - 8.0doublet1H
Pyridine Ring (-CH=)7.0 - 7.2singlet1H
Morpholine (-O-CH₂-)3.6 - 3.8triplet4H
Morpholine (-N-CH₂-)3.4 - 3.6triplet4H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of distinct carbon environments in the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 170
Pyridine Ring (C-COOH)145 - 150
Pyridine Ring (C-N)155 - 160
Pyridine Ring (-CH=)148 - 152
Pyridine Ring (-CH=)120 - 125
Pyridine Ring (-CH=)110 - 115
Morpholine (-O-CH₂-)65 - 70
Morpholine (-N-CH₂-)45 - 50

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution should be sonicated for a few minutes to ensure complete dissolution.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Methodology:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to approximately 3-4 kV.

    • Maintain the drying gas (nitrogen) flow rate at 5-10 L/min and the gas temperature at 250-350 °C.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Methodology:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the solid sample on the ATR crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Methodology:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology for ¹H NMR:

    • Tune and shim the probe for the specific sample.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 8 to 16 scans are sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Methodology for ¹³C NMR:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (ESI-MS) Determine Molecular Weight Purification->MS FTIR FT-IR Spectroscopy Identify Functional Groups Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Elucidate Molecular Structure Purification->NMR UVVis UV-Vis Spectroscopy Analyze Electronic Transitions Purification->UVVis Interpretation Data Analysis & Structural Confirmation MS->Interpretation FTIR->Interpretation NMR->Interpretation UVVis->Interpretation Report Technical Guide / Whitepaper Interpretation->Report

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented FT-IR, UV-Vis, and NMR data are based on predictions from known chemical principles, they offer a robust framework for researchers to interpret experimentally obtained spectra. The provided mass spectrometry data serves as a key identifier for the molecule. The detailed experimental protocols are designed to be broadly applicable for the analysis of this and similar organic compounds. It is the hope that this guide will facilitate further research and development involving this compound by providing a clear and comprehensive reference for its spectroscopic characterization.

Unraveling the Enigma: A Technical Guide to Elucidating the Cellular Mechanism of Action of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action of 2-Morpholinoisonicotinic acid is not publicly available. This guide therefore outlines a comprehensive, hypothetical research framework to investigate its cellular and molecular targets. The presented data, protocols, and pathways are illustrative templates designed to guide future research endeavors.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring attached to an isonicotinic acid backbone. While its exact biological role is yet to be fully elucidated, its structural motifs are present in various bioactive molecules, suggesting potential as a therapeutic agent. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties, while the isonicotinic acid scaffold is a known pharmacophore. This technical guide provides a systematic approach to characterizing the mechanism of action of this compound, from initial screening to detailed pathway analysis.

Section 1: Initial Bioactivity Screening and Target Identification

The first step in characterizing a novel compound is to determine its general bioactivity and identify its molecular targets. A tiered screening approach is recommended.

Phenotypic Screening

Initial screening in a panel of diverse human cancer cell lines can provide preliminary insights into the compound's potential anti-proliferative effects.

Table 1: Hypothetical Anti-proliferative Activity of this compound in a Cancer Cell Line Panel

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HeLaCervical8.5
PC-3Prostate> 50
U-87 MGGlioblastoma5.1
Target Identification Strategies

Based on the phenotypic screening results, several methods can be employed to identify the direct molecular targets of this compound.

Experimental Workflow for Target Identification

G cluster_0 Target Identification Approaches cluster_1 Target Validation a Affinity Chromatography d siRNA Knockdown a->d Identified Proteins b Drug Affinity Responsive Target Stability (DARTS) e Cellular Thermal Shift Assay (CETSA) b->e Stabilized Proteins c Computational Docking f Enzymatic Assays c->f Predicted Targets

Figure 1: Workflow for target identification and validation.

Section 2: Elucidation of Mechanism of Action - A Case Study in Kinase Inhibition

Assuming initial screens suggest inhibitory activity against a specific kinase family, the following section details the subsequent investigation.

In Vitro Kinase Inhibition Assays

Quantitative assessment of the compound's inhibitory potential against a panel of purified kinases is crucial.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Ki (nM)Mode of Inhibition
Kinase A2515ATP-competitive
Kinase B15095Non-competitive
Kinase C> 10,000-Not determined
Kinase D85ATP-competitive
Detailed Experimental Protocols

Protocol 2.2.1: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Serially dilute this compound in kinase reaction buffer.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of this compound dilution or vehicle control.

    • Add 2.5 µL of 2X kinase solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to vehicle controls.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2.2.2: Determination of Inhibition Kinetics (e.g., Michaelis-Menten Analysis)

  • Perform the in vitro kinase assay as described above with varying concentrations of both the substrate (e.g., ATP) and this compound.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Section 3: Cellular Pathway Analysis

To understand the effect of this compound in a biological context, it is essential to investigate its impact on cellular signaling pathways.

Western Blot Analysis of Key Signaling Nodes

Assuming "Kinase D" from our hypothetical data is a key component of the MAPK/ERK pathway, we can assess the phosphorylation status of downstream effectors.

Experimental Workflow for Western Blot Analysis

G a Treat cells with This compound b Lyse cells and quantify protein a->b c SDS-PAGE b->c d Transfer to PVDF membrane c->d e Block with BSA d->e f Incubate with primary antibody (e.g., p-ERK, total ERK) e->f g Incubate with secondary antibody f->g h Detect with ECL g->h i Analyze band intensity h->i

Figure 2: Workflow for Western Blot analysis.
Hypothetical Signaling Pathway Modulation

Based on the kinase inhibition profile, this compound could potentially modulate signaling pathways implicated in cell proliferation and survival.

Hypothetical MAPK/ERK Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK Kinase D (MEK) RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Figure 3: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This technical guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. By employing a combination of phenotypic screening, target identification, in vitro biochemical assays, and cell-based pathway analysis, researchers can build a comprehensive understanding of its biological activity. The illustrative data and protocols herein serve as a roadmap for future studies, which are essential to unlock the full therapeutic potential of this and other novel chemical entities.

2-Morpholinoisonicotinic Acid: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-morpholinoisonicotinic acid core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. The incorporation of the morpholine ring often enhances the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as inhibitors of key signaling kinases like phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is a critical step in the exploration of this chemical space. A common and effective method involves a three-step process starting from the commercially available 2-chloroisonicotinic acid. This process includes esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-morpholinonicotinic acid and is a representative procedure.[1][2][3]

Step 1: Esterification of 2-Chloroisonicotinic Acid

To a solution of 2-chloroisonicotinic acid in methanol (CH₃OH), a catalytic amount of a strong acid (e.g., H₂SO₄) or a coupling agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with catalytic N,N-Dimethylformamide (DMF) is added. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude methyl 2-chloroisonicotinate is purified, often by column chromatography.

Step 2: Nucleophilic Substitution with Morpholine

The purified methyl 2-chloroisonicotinate is dissolved in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Morpholine is then added to the solution, often in excess, along with a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the generated HCl. The reaction mixture is heated, typically to around 100-120 °C, and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product, methyl 2-morpholinoisonicotinate, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 3: Hydrolysis to this compound

The methyl 2-morpholinoisonicotinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or heated to reflux. The hydrolysis is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried to afford the final product.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Methyl_2-chloroisonicotinate Methyl 2-chloroisonicotinate 2-Chloroisonicotinic_Acid->Methyl_2-chloroisonicotinate Esterification (MeOH, Acid catalyst) Methyl_2-morpholinoisonicotinate Methyl 2-morpholinoisonicotinate Methyl_2-chloroisonicotinate->Methyl_2-morpholinoisonicotinate Nucleophilic Substitution (Morpholine, Base) 2-Morpholinoisonicotinic_Acid This compound Methyl_2-morpholinoisonicotinate->2-Morpholinoisonicotinic_Acid Hydrolysis (NaOH, H₂O/MeOH)

Caption: General synthetic route to this compound.

Application as a Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of several key protein kinases implicated in cancer, most notably PI3K, mTOR, and DNA-PK. These kinases are central nodes in signaling pathways that regulate cell growth, proliferation, survival, and DNA repair.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a highly attractive target for drug development.[4][5] Inhibitors targeting this pathway can effectively block tumor cell growth and induce apoptosis.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth G cluster_0 Structure-Activity Relationship (SAR) for Kinase Inhibition Core 2-Morpholinoisonicotinic Acid Scaffold Substitutions Substitutions on Pyridine Ring Core->Substitutions Amide Amide/Ester Derivatization Core->Amide Heterocycle Alternative Heterocyclic Cores Core->Heterocycle Potency Increased Potency Substitutions->Potency Amide->Potency PK Improved Pharmacokinetics Amide->PK Heterocycle->Potency Selectivity Altered Selectivity Heterocycle->Selectivity

References

Navigating the Synthesis and Potential of 2-Morpholinoisonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Morpholinoisonicotinic acid, a derivative of nicotinic acid, is a heterocyclic organic compound with the chemical formula C10H12N2O3. While direct therapeutic applications of this compound are not extensively documented in publicly available research, its significance lies in its role as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its established application as a building block in the development of other chemical entities.

Chemical and Physical Properties

A summary of the key computed properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and for its characterization.

PropertyValueSource
Molecular Formula C10H12N2O3PubChem
Molecular Weight 208.21 g/mol PubChem
IUPAC Name 2-(morpholin-4-yl)pyridine-4-carboxylic acidPubChem
CAS Number 295349-64-3PubChem

Synthesis of this compound

The primary and most established method for the synthesis of this compound involves a multi-step process starting from 2-chloronicotinic acid. This synthetic route is valued for its efficiency and relatively high yield.

Experimental Protocol: Synthesis from 2-Chloronicotinic Acid.[1][2][3]

This synthesis is typically achieved in three main steps: esterification, nucleophilic substitution, and hydrolysis.[1][2][3]

1. Esterification of 2-Chloronicotinic Acid:

  • Objective: To protect the carboxylic acid group and increase the reactivity of the pyridine ring towards nucleophilic substitution.

  • Reagents: 2-chloronicotinic acid, methanol (CH3OH), thionyl chloride (SOCl2) or a similar acyl chloride generating reagent, and a base such as triethylamine.

  • Procedure: 2-chloronicotinic acid is dissolved in methanol. Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C) to form the methyl ester. The reaction is typically stirred for several hours at room temperature or gentle reflux to ensure completion. The resulting methyl 2-chloronicotinate is then isolated and purified.

2. Nucleophilic Substitution with Morpholine:

  • Objective: To introduce the morpholine moiety onto the pyridine ring.

  • Reagents: Methyl 2-chloronicotinate, morpholine.

  • Procedure: Methyl 2-chloronicotinate is reacted with an excess of morpholine. The reaction is typically heated under reflux conditions to drive the nucleophilic aromatic substitution, where the morpholine displaces the chlorine atom at the 2-position of the pyridine ring. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the excess morpholine is removed, and the product, methyl 2-morpholinoisonicotinate, is isolated.

3. Hydrolysis of the Ester:

  • Objective: To deprotect the carboxylic acid group and obtain the final product.

  • Reagents: Methyl 2-morpholinoisonicotinate, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.

  • Procedure: The methyl 2-morpholinoisonicotinate is subjected to basic hydrolysis. The ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a strong base. The mixture is heated to reflux to facilitate the cleavage of the ester bond. After the reaction is complete, the solution is acidified to precipitate the this compound. The solid product is then collected by filtration, washed, and dried.

An optimized version of this synthetic method has been reported to achieve a total yield of 93%.[1][2]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Methyl_2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic_Acid->Methyl_2-chloronicotinate CH3OH, SOCl2 Methyl_2-morpholinoisonicotinate Methyl 2-morpholinoisonicotinate Methyl_2-chloronicotinate->Methyl_2-morpholinoisonicotinate Morpholine 2-Morpholinoisonicotinic_Acid This compound Methyl_2-morpholinoisonicotinate->2-Morpholinoisonicotinic_Acid NaOH, H2O then H+

Caption: Synthetic pathway for this compound.

Application as a Chemical Intermediate

The primary utility of this compound is as a precursor in the synthesis of more complex molecules. It is a documented intermediate in the production of compounds such as pranoprofen and diflufenican.[1][2][3]

Logical_Relationship 2-Morpholinoisonicotinic_Acid This compound Pranoprofen Pranoprofen (NSAID) 2-Morpholinoisonicotinic_Acid->Pranoprofen Serves as an intermediate for Diflufenican Diflufenican (Herbicide) 2-Morpholinoisonicotinic_Acid->Diflufenican Serves as an intermediate for Other_Pharmaceuticals Other Bioactive Molecules 2-Morpholinoisonicotinic_Acid->Other_Pharmaceuticals Potential intermediate for

References

Exploring the Chemical Space of 2-Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of 2-substituted isonicotinic acids, a scaffold of significant interest in medicinal chemistry. From their synthesis to their diverse biological activities, this document offers a comprehensive overview for researchers engaged in drug discovery and development. We present key quantitative data in structured tables, detail essential experimental protocols, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this important class of molecules.

Introduction to Isonicotinic Acid and its Derivatives

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a foundational scaffold in the development of numerous therapeutic agents.[1][2][3] Its derivatives have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. The substitution at the 2-position of the pyridine ring, in particular, has been a fertile area of investigation, leading to the discovery of compounds with potent antitubercular, anti-inflammatory, and anticancer properties.

The most notable drug derived from this scaffold is isoniazid, a cornerstone in the treatment of tuberculosis for decades.[4] The success of isoniazid has spurred extensive research into the structure-activity relationships (SAR) of 2-substituted isonicotinic acid derivatives, revealing the critical role of the substituent at this position in modulating biological activity. This guide delves into the synthesis of these diverse derivatives, their mechanisms of action, and the quantitative data that underpins our current understanding of their therapeutic potential.

Synthesis of 2-Substituted Isonicotinic Acids

The exploration of the chemical space of 2-substituted isonicotinic acids is critically dependent on robust and versatile synthetic methodologies. A variety of approaches have been developed to introduce a diverse range of substituents at the 2-position of the isonicotinic acid core.

Synthesis of 2-Amino Isonicotinic Acids

A highly efficient one-pot synthesis for a variety of mono- or disubstituted 2-amino isonicotinic acids has been developed, reminiscent of the Guareschi-Thorpe condensation.[5][6][7] This method offers a streamlined alternative to traditional multi-step procedures.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid [7]

  • Reaction Setup: In a suitable reaction vessel, combine 2,4-dioxo-pentanoic acid ethyl ester and ethyl 3-amino-3-iminopropionate hydrochloride.

  • Condensation and Hydrolysis: The reaction proceeds through condensation and hydrolysis steps in an aqueous basic media.

  • Decarboxylation: An in situ decarboxylation process eliminates the need for harsh, high-temperature conditions.

  • Cyclization: The intermediate undergoes cyclization to form the final 2-amino-6-methyl-isonicotinic acid product.

  • Yields: This method has been reported to provide overall yields ranging from 60-79%.[5]

A general workflow for this synthetic approach is illustrated below.

G start Start Materials: 2,4-Dioxo-carboxylic acid ethyl ester Ethyl 3-amino-3-iminopropionate HCl one_pot One-Pot Reaction (Aqueous Basic Media) start->one_pot condensation Condensation one_pot->condensation hydrolysis In situ Hydrolysis of Imino Ester condensation->hydrolysis decarboxylation Selective Decarboxylation hydrolysis->decarboxylation cyclization Cyclization decarboxylation->cyclization product 2-Substituted-Amino Isonicotinic Acid cyclization->product

One-Pot Synthesis Workflow
Synthesis of 2-Halo Isonicotinic Acids

The synthesis of 2-halo isonicotinic acids is a key step for further derivatization through cross-coupling reactions. These compounds are often prepared from the corresponding 2-hydroxypyridine derivatives or through multi-step sequences involving cyclocondensation reactions.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride [8]

  • Reaction Setup: To a stirred mixture of isonicotinic acid and a catalytic amount of dimethylformamide (DMF), carefully add thionyl chloride.

  • Reaction Progress: A vigorous evolution of gas will be observed, and the reaction mixture will warm up as the isonicotinic acid dissolves.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. Diethyl ether is then added to the residue to precipitate the product.

  • Isolation: The crude isonicotinoyl chloride hydrochloride is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Yield: This procedure has been reported to yield the product in high purity (98%).[8]

Synthesis of 2-Alkyl and 2-Aryl Isonicotinic Acids

The introduction of alkyl and aryl groups at the 2-position can be achieved through various methods, including cross-coupling reactions starting from 2-halo isonicotinic acid derivatives or by building the substituted pyridine ring from acyclic precursors.

(Further detailed protocols for the synthesis of a broader range of 2-alkyl and 2-aryl isonicotinic acids will be added as more specific literature becomes available.)

Biological Activities and Structure-Activity Relationships

The 2-substituted isonicotinic acid scaffold has been extensively explored for a variety of biological activities, with the most prominent being its role in combating tuberculosis.

Antitubercular Activity

The discovery of isoniazid (isonicotinic acid hydrazide) as a potent antitubercular agent has led to the synthesis and evaluation of a vast number of its derivatives. Structure-activity relationship (SAR) studies have revealed key structural features necessary for activity.

Mechanism of Action:

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[4][5][9] Upon activation, it forms a nicotinoyl-NAD adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of mycolic acids.[5][7] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[4][9]

G INH Isoniazid (Prodrug) KatG Mycobacterium tuberculosis KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Isonicotinic Acyl Radical KatG->ActivatedINH Adduct Nicotinoyl-NAD Adduct ActivatedINH->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-Acyl Carrier Protein Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellDeath Bacterial Cell Death InhA->CellDeath Inhibition leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellWall->CellDeath Disruption leads to

Mechanism of Action of Isoniazid

Quantitative Structure-Activity Relationship (QSAR) Data:

The antitubercular activity of 2-substituted isonicotinic acid hydrazides is typically reported as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The following tables summarize representative QSAR data from the literature.

Compound2-SubstituentMIC (µg/mL) against M. tuberculosis H37RvReference
Isoniazid-H0.05 - 0.2[9]
2-Methyl-INH-CH₃Comparable to INH[10]
2-Ethyl-INH-CH₂CH₃Less active than INH[9]
2-Propyl-INH-CH₂CH₂CH₃Less active than INH[9]
2-Amino-INH-NH₂Varies with additional substitutions
2-Chloro-INH-ClActivity depends on further modification
Compound IDR-group on HydrazideMIC (µg/mL) against M. tuberculosis H37RvReference
8a Isatin25[11]
8b 5-Chloro-isatin12.50[11]
8c 5-Bromo-isatin6.25[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA) [11][12]

  • Preparation of Drug Plates: Serially dilute the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain).

  • Inoculation: Add the bacterial suspension to each well of the drug plate. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[13]

Quantitative Data on Anti-inflammatory Activity:

Compound2-SubstituentAssayIC₅₀ (µg/mL)Reference
Ibuprofen (Standard)-Oxidative Burst11.2 ± 1.9[13]
Compound 5 (structure-dependent)Oxidative Burst1.42 ± 0.1[13]
Compound 6 (structure-dependent)Oxidative Burst3.21 ± 0.2[13]

(More comprehensive data will be added as it becomes available in the literature.)

Anticancer Activity

The isonicotinic acid scaffold has also been investigated for its potential in cancer therapy. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity:

Compound2-SubstituentCell LineIC₅₀ (µM)Reference
RuCp(II) Complex 1 (complexed)A549 (Lung)>50[5]
RuCp(II) Complex 1 (complexed)A431 (Skin)10.5 ± 0.9[5]
RuCp(II) Complex 2 (complexed)A549 (Lung)48.7 ± 1.3[5]
RuCp(II) Complex 2 (complexed)A431 (Skin)20.3 ± 1.1[5]

(This table will be expanded with data on a wider range of 2-substituted isonicotinic acid derivatives as SAR studies are published.)

Conclusion and Future Perspectives

The chemical space of 2-substituted isonicotinic acids represents a rich and promising area for drug discovery. The versatility of synthetic methods allows for the creation of diverse libraries of compounds, and the well-established antitubercular activity of this scaffold provides a strong foundation for further optimization and exploration of new therapeutic applications. While the primary focus has been on tuberculosis, emerging evidence of anti-inflammatory and anticancer activities suggests that the full potential of this chemical class is yet to be fully realized.

Future research should focus on expanding the diversity of substituents at the 2-position and conducting systematic SAR studies for a broader range of biological targets. The development of more efficient and scalable synthetic routes will be crucial for these efforts. Furthermore, a deeper understanding of the mechanisms of action for non-antitubercular activities will guide the rational design of next-generation therapeutic agents based on the 2-substituted isonicotinic acid scaffold. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

Unveiling the Molecular Targets of 2-Morpholinoisonicotinic Acid: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and validation of molecular targets for the novel compound, 2-Morpholinoisonicotinic acid. In the absence of published data on its specific biological activities, this document outlines a robust, multi-pronged strategy employing established and cutting-edge methodologies. The protocols and workflows detailed herein serve as a roadmap for researchers seeking to elucidate the mechanism of action of this and other small molecules, a critical step in the drug discovery and development pipeline.

A Strategic Approach to Target Identification

The initial phase of understanding the therapeutic potential of this compound involves a broad, unbiased search for its molecular targets. This is best achieved through a combination of affinity-based proteomics and biophysical methods that can identify direct binding partners in a cellular context.

Affinity-Based Chemical Proteomics

A powerful technique to isolate target proteins is through affinity-based pull-down assays. This method involves chemically modifying the small molecule to incorporate an affinity tag (e.g., biotin) and a photo-reactive group, which allows for covalent capture of interacting proteins upon UV irradiation.

Experimental Workflow: Affinity-Based Pull-Down

The general workflow for this approach is depicted below. It begins with the synthesis of a probe molecule derived from this compound, which is then used to 'fish' for its binding partners in cell lysates or living cells.

G cluster_synthesis Probe Synthesis cluster_incubation Target Binding cluster_capture Protein Capture & Analysis cluster_validation Hit Validation start 2-Morpholinoisonicotinic Acid probe Synthesize Biotinylated Photo-affinity Probe start->probe Chemical Modification lysate Incubate Probe with Cell Lysate or Live Cells probe->lysate uv UV Cross-linking lysate->uv capture Capture with Streptavidin Beads uv->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds ms LC-MS/MS Analysis (Protein Identification) sds->ms data Data Analysis & Hit Prioritization ms->data

Figure 1: Workflow for Affinity-Based Target Identification.

Detailed Protocol: Photo-Affinity Labeling and Pull-Down

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker, a biotin tag for purification, and a photo-activatable cross-linker (e.g., a diazirine). A control probe lacking the core molecule should also be synthesized.

  • Cell Culture and Lysis: Culture relevant human cancer cell lines (e.g., HeLa, HCT116) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the synthesized probe (typically 1-10 µM) for 1 hour at 4°C to allow for binding to target proteins. A parallel incubation with a competitor (excess unmodified this compound) should be included to identify specific binders.

  • UV Cross-linking: Transfer the lysate to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the probe-treated sample, the competitor-treated sample, and a no-probe control. Potential targets are proteins that are significantly enriched in the probe-treated sample and whose enrichment is reduced in the presence of the competitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to identify direct targets of a compound in a physiological setting. It relies on the principle that protein-ligand binding stabilizes the protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Hypothetical CETSA Data

The data below illustrates how CETSA results could be presented to show a stabilization effect of this compound on a hypothetical target protein, "Kinase X".

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (+ 10 µM Compound)
37100.0100.0
4598.299.1
5085.195.3
5550.382.4
6015.755.8
652.120.1
700.55.2

Detailed Protocol: CETSA with Mass Spectrometry (MS-CETSA)

  • Cell Treatment: Treat intact cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 45°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation.

  • Protein Digestion and TMT Labeling: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant shift in their melting curves in the presence of this compound compared to the vehicle control. These are considered candidate targets.

Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets has been generated, the next critical phase is to validate these interactions and understand their functional consequences. This involves orthogonal biochemical and cell-based assays.

Biochemical Validation

Biochemical assays are essential to confirm a direct interaction between this compound and the candidate target protein and to quantify the binding affinity or inhibitory activity.

Example Assays and Hypothetical Data

Assay TypeTarget ProteinMetricValue
Surface Plasmon Resonance (SPR)Kinase XBinding Affinity (KD)750 nM
In Vitro Kinase AssayKinase XIC501.2 µM
Isothermal Titration Calorimetry (ITC)Protein YBinding Affinity (KD)2.5 µM

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., Kinase X) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU).

  • Kinetic Analysis: Measure the association (kon) and dissociation (koff) rates of the compound binding to the target.

  • Affinity Calculation: Calculate the equilibrium dissociation constant (KD), a measure of binding affinity, from the ratio of koff/kon.

Cell-Based Target Engagement and Pathway Analysis

Confirming that the compound engages the target in living cells and modulates its downstream signaling pathway is the final step in the validation process.

Target Engagement Workflow

This workflow illustrates how to confirm that the compound interacts with its target in a cellular environment and affects the downstream signaling pathway.

G cluster_engagement Target Engagement cluster_pathway Pathway Modulation compound 2-Morpholinoisonicotinic Acid cell Treat Cells with Compound compound->cell nanoBRET NanoBRET Assay (Target Occupancy) cell->nanoBRET CETSA_WB Western Blot CETSA (Thermal Stabilization) cell->CETSA_WB phospho_wb Phospho-Specific Western Blot cell->phospho_wb reporter Reporter Gene Assay phospho_wb->reporter phenotype Phenotypic Assay (e.g., Apoptosis, Proliferation) reporter->phenotype

Figure 2: Workflow for Cellular Target Validation.

Detailed Protocol: Phospho-Specific Western Blot

  • Cell Treatment: Treat cells with a dose-range of this compound for various time points.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target protein (e.g., anti-phospho-Substrate Z).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) to determine if the compound inhibits the target's signaling activity.

Hypothetical Signaling Pathway Modulation

If this compound is found to target "Kinase X," it might inhibit a critical cellular signaling pathway, such as the one depicted below. This provides a clear hypothesis for its mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylates (p) TF Transcription Factor SubstrateZ->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene compound 2-Morpholinoisonicotinic Acid compound->KinaseX Inhibits

Figure 3: Hypothetical Signaling Pathway for Kinase X.

By following this structured and comprehensive approach, researchers can effectively identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its biological function and therapeutic potential. This guide provides the necessary framework, from initial unbiased screening to detailed mechanistic studies, ensuring a rigorous and thorough investigation.

Methodological & Application

experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is adapted from established procedures for the synthesis of its structural isomer, 2-morpholinonicotinic acid, and follows a reliable three-step reaction sequence.

Introduction

This compound is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis is crucial for the exploration of new chemical entities with therapeutic potential. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid. The synthesis involves an initial esterification, followed by a nucleophilic aromatic substitution with morpholine, and concluding with the hydrolysis of the ester to yield the final product.

Overall Reaction Scheme

The synthesis of this compound proceeds through the following three steps:

  • Esterification: Protection of the carboxylic acid group of 2-chloroisonicotinic acid as a methyl ester.

  • Nucleophilic Aromatic Substitution: Reaction of methyl 2-chloroisonicotinate with morpholine to introduce the morpholino group.

  • Hydrolysis: Deprotection of the methyl ester to yield the final this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-Chloroisonicotinate

This step involves the esterification of 2-chloroisonicotinic acid to protect the carboxylic acid functionality.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloroisonicotinic acidC₆H₄ClNO₂157.565.0 g31.7
Thionyl chloride (SOCl₂)SOCl₂118.973.0 mL41.2
Methanol (MeOH)CH₃OH32.0450 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Triethylamine (Et₃N)C₆H₁₅N101.195.3 mL38.1

Procedure:

  • Suspend 2-chloroisonicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (3.0 mL, 41.2 mmol) to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully add methanol (50 mL).

  • Add triethylamine (5.3 mL, 38.1 mmol) dropwise to the mixture at 0-5 °C in an ice bath and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloroisonicotinate.

Expected Outcome:

ProductAppearanceYield (%)Purity (%)Analytical Data
Methyl 2-chloroisonicotinateLight yellow solid~95>98MS (ESI): m/z 172.0 [M+H]⁺
Step 2: Synthesis of Methyl 2-Morpholinoisonicotinate

This step involves the nucleophilic substitution of the chlorine atom with morpholine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-chloroisonicotinateC₇H₆ClNO₂171.585.4 g31.5
MorpholineC₄H₉NO87.125.5 g63.1
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-

Procedure:

  • Dissolve methyl 2-chloroisonicotinate (5.4 g, 31.5 mmol) in N,N-dimethylformamide (50 mL) in a round-bottom flask.

  • Add morpholine (5.5 g, 63.1 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-morpholinoisonicotinate.

Expected Outcome:

ProductAppearanceYield (%)Purity (%)Analytical Data
Methyl 2-morpholinoisonicotinateYellow solid~90>97MS (ESI): m/z 223.1 [M+H]⁺
Step 3: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-morpholinoisonicotinateC₁₁H₁₄N₂O₃222.246.3 g28.3
Sodium hydroxide (NaOH)NaOH40.002.3 g57.5
Water (H₂O)H₂O18.0250 mL-
Hydrochloric acid (HCl)HCl36.46As needed-

Procedure:

  • Dissolve methyl 2-morpholinoisonicotinate (6.3 g, 28.3 mmol) in a solution of sodium hydroxide (2.3 g, 57.5 mmol) in water (50 mL).

  • Heat the mixture to reflux and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Expected Outcome:

ProductAppearanceYield (%)Purity (%)Analytical Data
This compoundWhite to off-white solid~93>98MS (ESI): m/z 209.1 [M+H]⁺

Experimental Workflow Diagram

SynthesisWorkflow Start 2-Chloroisonicotinic Acid Step1 Step 1: Esterification (SOCl₂, MeOH, Et₃N) Start->Step1 Intermediate1 Methyl 2-Chloroisonicotinate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Morpholine, DMF) Intermediate1->Step2 Intermediate2 Methyl 2-Morpholinoisonicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Melting Point To be determined experimentally.
¹H NMR Peaks corresponding to the morpholine and pyridine ring protons. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) [M+H]⁺ peak at m/z 209.1, confirming the molecular weight.
Purity (HPLC) >98%

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and hydrochloric acid are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their laboratory conditions and available equipment.

Application Notes and Protocols for 2-Morpholinoisonicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the direct application of 2-Morpholinoisonicotinic acid in fragment-based drug discovery (FBDD) is limited. The following application notes and protocols are presented as a hypothetical case study based on the physicochemical properties of the compound and established FBDD methodologies. The experimental data provided is illustrative and not the result of actual experiments.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target of interest. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

This compound is a small molecule with a molecular weight of 208.21 g/mol , making it an ideal candidate for inclusion in a fragment library.[1] Its structure, featuring a pyridine core, a morpholine substituent, and a carboxylic acid group, offers multiple points for potential interaction with a protein target and for subsequent chemical elaboration.[2] Isonicotinic acid derivatives have shown promise in various therapeutic areas, including as antitubercular and anti-inflammatory agents, suggesting the potential for this compound to be a valuable starting point for drug discovery campaigns.[3][4][5]

These notes provide a comprehensive overview of the theoretical application of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its evaluation as a viable fragment.

PropertyValueSource
Molecular FormulaC10H12N2O3PubChem[1]
Molecular Weight208.21 g/mol PubChem[1]
XLogP30.5PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count2PubChem[1]

Hypothetical FBDD Workflow for this compound

The following diagram illustrates a typical FBDD workflow that could be applied to this compound.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (e.g., Thermal Shift, NMR) Hit_ID Hit Identification (this compound) Screening->Hit_ID Validation Biophysical Validation (e.g., SPR, ITC) Hit_ID->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for fragment-based drug discovery.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key stages of an FBDD campaign involving this compound.

1. Primary Screening: Thermal Shift Assay (TSA)

  • Objective: To identify fragments that bind to and stabilize the target protein.

  • Principle: Ligand binding increases the melting temperature (Tm) of a protein. This change can be monitored using a fluorescent dye that binds to unfolded protein.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well PCR plate, prepare a reaction mixture containing the target protein (2 µM), SYPRO Orange dye (5x concentration), and this compound (200 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Include a no-ligand control (DMSO only).

    • Seal the plate and perform a temperature ramp from 25 °C to 95 °C in a real-time PCR instrument, monitoring fluorescence.

    • Calculate the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) indicates a potential hit.

2. Hit Validation: Surface Plasmon Resonance (SPR)

  • Objective: To confirm direct binding of the fragment to the target and determine binding affinity (KD) and kinetics.

  • Protocol:

    • Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20) ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the sensor surface and a reference flow cell.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Fit the equilibrium binding data to a 1:1 binding model to determine the dissociation constant (KD).

3. Structural Biology: X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode and guiding structure-based design.

  • Protocol:

    • Crystallize the target protein using a suitable method (e.g., hanging-drop vapor diffusion).

    • Soak the protein crystals in a solution containing a high concentration of this compound (e.g., 10 mM).

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement.

    • Refine the structure and model the this compound into the observed electron density.

Hypothetical Data Presentation

The following tables present illustrative data that might be generated during an FBDD campaign with this compound.

Table 2: Illustrative Primary Screening and Hit Validation Data

FragmentMethodResult
This compoundTSAΔTm = 3.5 °C
This compoundSPRKD = 150 µM

Table 3: Illustrative Hit-to-Lead Optimization Data

CompoundModificationKD (µM)Ligand Efficiency (LE)
This compound-1500.35
Analog 1Addition of a methyl group to the pyridine ring750.36
Analog 2Replacement of morpholine with piperidine2000.32
Analog 3Esterification of the carboxylic acid> 500N/A

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be targeted by a drug developed from this compound, for instance, in the context of an infectious disease.

Signaling_Pathway cluster_pathway Hypothetical Bacterial Survival Pathway Receptor Nutrient Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Survival_Genes Survival Genes TF->Survival_Genes upregulates Inhibitor 2-Morpholinoisonicotinic acid Derivative Inhibitor->KinaseB inhibits

Caption: A hypothetical bacterial signaling pathway inhibited by a derivative of this compound.

Conclusion

While specific data for the application of this compound in FBDD is not currently available, its physicochemical properties make it a suitable candidate for inclusion in fragment libraries. The protocols and workflows outlined in these notes provide a general framework for how this and similar fragments can be progressed from initial hits to promising lead compounds. The key to a successful FBDD campaign lies in the iterative cycle of screening, structural determination, and synthetic chemistry to optimize the initial fragment hit.

References

In Vitro Assay Development for 2-Morpholinoisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholinoisonicotinic acid (2-MINA) and its analogs are synthetic compounds that have garnered interest for their potential as modulators of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[1][2] As activators of mTOR, 2-MINA analogs present a promising avenue for therapeutic intervention. This document provides a comprehensive guide to the development of in vitro assays for the characterization and screening of 2-MINA analogs, focusing on target engagement and functional cellular responses.

The mTOR protein kinase is a central component of two distinct complexes, mTORC1 and mTORC2.[1][2][3] mTORC1 is sensitive to rapamycin and controls protein synthesis by phosphorylating key substrates like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] mTORC2 is generally insensitive to rapamycin and is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt/PKB.[2][4] Developing robust in vitro assays is crucial for identifying and characterizing novel 2-MINA analogs that can modulate these pathways.

Signaling Pathway: mTORC1 Activation

The diagram below illustrates a simplified mTORC1 signaling pathway, which is a primary target for 2-MINA and its analogs. Activation of this pathway by growth factors or amino acids leads to the phosphorylation of downstream effectors, promoting protein synthesis and cell growth.

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Response Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activates Amino Acids Amino Acids Amino Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTORC1 signaling pathway.

Experimental Workflow for Assay Development

The development of in vitro assays for 2-MINA analogs follows a logical progression from initial compound screening to detailed characterization. The workflow diagram below outlines the key stages.

Assay_Development_Workflow Start Start Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Secondary_Assay Secondary Assay (e.g., Target Engagement) Primary_Screening->Secondary_Assay Active Compounds Functional_Assay Functional Assay (e.g., Phosphorylation of S6K) Secondary_Assay->Functional_Assay Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Functional_Assay->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for in vitro assay development.

Data Presentation: Quantitative Analysis of 2-MINA Analogs

Clear and concise data presentation is essential for comparing the activity of different analogs. The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Cell Viability of Cancer Cell Lines Treated with 2-MINA Analogs

Compound IDAnalog StructureCell LineTreatment Time (hrs)EC50 (µM)
2-MINA-001(Structure 1)MCF-74815.2
2-MINA-002(Structure 2)HeLa488.5
2-MINA-003(Structure 3)A5494822.1
Control(Vehicle)All48>100

Table 2: mTORC1 Target Engagement and Downstream Signaling

Compound IDTarget Engagement (Kd, µM)p-S6K (Thr389) Fold Changep-4E-BP1 (Thr37/46) Fold Change
2-MINA-0015.83.22.8
2-MINA-0022.15.64.9
2-MINA-00310.31.81.5
ControlNot Determined1.01.0

Experimental Protocols

Protocol 1: Cell-Based Assay for mTORC1 Activation using Immunofluorescence

Principle: This protocol describes a method to visualize and quantify the activation of the mTORC1 pathway by monitoring the phosphorylation of its downstream target, S6K, at Threonine 389 (Thr389) in a human breast cancer cell line (e.g., MCF-7) using immunofluorescence microscopy.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)[5]

  • 4% Paraformaldehyde (PFA) in PBS[6]

  • 0.3% Triton™ X-100 in PBS[5]

  • Blocking Buffer: 5% normal goat serum in PBS with 0.3% Triton™ X-100[5]

  • Primary Antibody: Rabbit anti-phospho-p70 S6 Kinase (Thr389) antibody

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor® 488 conjugate

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium[7]

  • 2-MINA analogs and control compounds

Procedure:

  • Cell Seeding: Seed MCF-7 cells onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-MINA analogs or vehicle control for the desired time (e.g., 24 hours).

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10 minutes.[5]

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.[5]

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the fluorescence intensity of phospho-S6K in the cytoplasm using image analysis software (e.g., ImageJ).

Protocol 2: In Vitro mTOR Kinase Assay

Principle: This biochemical assay measures the kinase activity of immunoprecipitated mTORC1 by quantifying the phosphorylation of a recombinant substrate, such as inactive S6K1. This allows for the direct assessment of the effect of 2-MINA analogs on mTORC1 enzymatic activity.

Materials:

  • HEK293T cells

  • mTOR lysis buffer (e.g., CHAPS-based buffer)[8]

  • Protease and phosphatase inhibitor cocktails

  • Anti-mTOR antibody or anti-Raptor antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Inactive recombinant GST-S6K1 protein (as substrate)

  • Kinase assay buffer[9]

  • ATP

  • 2-MINA analogs and control compounds

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phospho-S6K1 (Thr389) antibody

  • Anti-GST antibody (for loading control)

Procedure:

  • Cell Lysis: Grow HEK293T cells to 80-90% confluency. Lyse the cells in ice-cold mTOR lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody for 2-4 hours at 4°C with gentle rotation.[8]

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.[8]

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase wash buffer.[8]

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the 2-MINA analogs at desired concentrations.

    • Add the inactive GST-S6K1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.[9]

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform Western blotting using an anti-phospho-S6K1 (Thr389) antibody to detect the phosphorylated substrate.

    • Use an anti-GST antibody to ensure equal loading of the substrate.

  • Data Quantification: Quantify the band intensities using densitometry software to determine the relative kinase activity in the presence of the 2-MINA analogs compared to the vehicle control.

References

Application Notes and Protocols for Testing 2-Morpholinoisonicotinic Acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 2-Morpholinoisonicotinic acid and its derivatives as potential anti-tuberculosis agents. The protocols focus on leveraging relevant animal models to assess the efficacy of these compounds as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), secretes the protein tyrosine phosphatase B (MptpB) into the host macrophage cytoplasm. MptpB plays a critical role in subverting the host's innate immune response, thereby promoting mycobacterial survival and persistence.[1][2][3][4] Specifically, MptpB dephosphorylates key signaling proteins in the macrophage, leading to the suppression of pro-inflammatory cytokine production and the inhibition of apoptosis.[2][3][5] This makes MptpB an attractive target for the development of novel host-directed therapies for TB.

This compound represents a chemical scaffold with potential for the development of potent and selective MptpB inhibitors. This document outlines detailed protocols for testing the in vivo and ex vivo efficacy of compounds derived from this scaffold using established animal models.

MptpB Signaling Pathway

MptpB interferes with multiple signaling pathways within the host macrophage to create a favorable environment for Mtb survival. The diagram below illustrates the key pathways modulated by MptpB.

MptpB_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Host Macrophage cluster_Signaling Signaling Cascades cluster_Response Cellular Response Mtb Mtb MptpB MptpB (secreted) Mtb->MptpB secretes ERK ERK1/2 MptpB->ERK inhibits p38 p38 MAPK MptpB->p38 inhibits Akt Akt MptpB->Akt activates PhagosomeMaturation Phagosome Maturation MptpB->PhagosomeMaturation inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) ERK->Cytokines p38->Cytokines Apoptosis Apoptosis Akt->Apoptosis inhibits Inhibitor 2-Morpholinoisonicotinic Acid Derivative (MptpB Inhibitor) Inhibitor->MptpB inhibits

Caption: MptpB signaling pathway in host macrophages.

Preclinical Evaluation Workflow

A tiered approach is recommended for evaluating the efficacy of this compound derivatives. This workflow progresses from simple, high-throughput invertebrate models to more complex mammalian models.

Preclinical_Workflow A In Vitro MptpB Inhibition Assay B Macrophage Infection Model (Ex Vivo) A->B Active Compounds C Galleria mellonella Infection Model (In Vivo - Invertebrate) B->C Efficacious Compounds D Murine (Mouse) Tuberculosis Model (In Vivo - Mammalian) C->D Promising Candidates E Pharmacokinetic & Toxicological Studies D->E Lead Candidates

Caption: Preclinical workflow for MptpB inhibitors.

Experimental Protocols

Macrophage Infection Model

This ex vivo model assesses the ability of the test compound to enhance the clearance of Mtb from infected macrophages.

Materials:

  • RAW 264.7 or J774A.1 murine macrophage cell line

  • Mycobacterium bovis BCG or a luminescent strain of Mtb

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

  • Luminometer (if using a luminescent strain)

Protocol:

  • Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight.

  • Infect macrophages with mycobacteria at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MptpB inhibitor or a standard anti-TB drug).

  • Incubate for 48-72 hours.

  • To determine intracellular bacterial load, lyse the macrophages with lysis buffer.

  • Create serial dilutions of the lysate and plate on 7H10 agar. Incubate at 37°C for 3-4 weeks and count colony-forming units (CFU).

  • If using a luminescent strain, measure the luminescence of the lysate using a luminometer.

Data Presentation:

CompoundConcentration (µM)% Reduction in CFU (mean ± SD)
Vehicle Control-0
Test Compound A125 ± 5
1060 ± 8
5085 ± 6
Positive Control1070 ± 7
Galleria mellonella Infection Model

G. mellonella larvae are a useful in vivo model for the initial screening of anti-mycobacterial compounds due to their low cost and high throughput.[6][7][8][9][10]

Materials:

  • Final instar G. mellonella larvae (200-300 mg)

  • Mycobacterium bovis BCG or a luminescent Mtb strain

  • Micro-syringe

  • Test compound

  • Incubator at 37°C

Protocol:

  • Infect larvae by injecting 10 µL of a mycobacterial suspension (1 x 10^7 CFU/mL) into the last left proleg.

  • One hour post-infection, administer the test compound (in a suitable vehicle) via injection into a different proleg.

  • Include a vehicle control group and a group treated with a standard anti-TB drug.

  • Incubate the larvae at 37°C in the dark.

  • Monitor larval survival daily for 7-10 days.

  • If using a luminescent strain, homogenize a subset of larvae at different time points and measure luminescence.

Data Presentation:

Treatment GroupMedian Survival (days)% Survival at Day 7
Vehicle Control310
Test Compound A (10 mg/kg)650
Test Compound A (20 mg/kg)875
Isoniazid (25 mg/kg)765
Murine Tuberculosis Model

The mouse model is a well-established mammalian model for evaluating the efficacy of anti-TB drug candidates.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Aerosol exposure chamber

  • Mycobacterium tuberculosis H37Rv

  • Test compound

  • Oral gavage needles or equipment for intraperitoneal injection

  • Biosafety Level 3 (BSL-3) facility

Protocol:

  • Infect mice with a low-dose aerosol of Mtb H37Rv to establish a pulmonary infection.

  • Four weeks post-infection, begin treatment with the test compound. Administer the compound daily or as determined by pharmacokinetic studies, typically via oral gavage.

  • Include a vehicle-treated control group and a group treated with a standard anti-TB regimen (e.g., isoniazid and rifampicin).

  • Treat for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).

  • A portion of the lung tissue can be fixed for histopathological analysis to assess inflammation and lesion severity.

Data Presentation:

Treatment GroupLung CFU (log10 mean ± SD)Spleen CFU (log10 mean ± SD)
Untreated Control6.5 ± 0.44.2 ± 0.3
Test Compound A (50 mg/kg)5.2 ± 0.53.1 ± 0.4
Isoniazid + Rifampicin4.1 ± 0.32.5 ± 0.2

Conclusion

The provided application notes and protocols offer a structured framework for the preclinical assessment of this compound and its derivatives as potential anti-tuberculosis therapeutics targeting MptpB. By following this tiered approach, researchers can efficiently evaluate compound efficacy, elucidate mechanisms of action, and identify promising candidates for further development. The use of both invertebrate and mammalian models provides a comprehensive understanding of the compound's potential, while the detailed protocols ensure reproducibility and standardization of the evaluation process.

References

Application Notes and Protocols for the Characterization of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-Morpholinoisonicotinic acid. The following protocols are designed to assist in the qualitative and quantitative analysis, ensuring the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in various samples. A reversed-phase HPLC method is generally suitable for this analysis.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at approximately 265 nm, the lambda max of the pyridine ring system.

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: Quantitative HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Prepare Calibration Curve prep2->prep3 prep4 Filter Samples prep2->prep4 analysis1 Inject into HPLC prep4->analysis1 analysis2 Separate on C18 Column analysis1->analysis2 analysis3 Detect at 265 nm analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Generate Calibration Curve data1->data2 data4 Assess Purity data1->data4 data3 Quantify Sample data2->data3

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrument: FTIR Spectrometer

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected Characteristic Peaks:

  • ~3400-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

  • ~3000-2800 cm⁻¹: C-H stretching of the morpholine and pyridine rings.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600, 1570 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1250-1000 cm⁻¹: C-N and C-O stretching of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: To identify the chemical environment of the protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, hypothetical):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton.

  • ~8.5 ppm (s, 1H): Proton on the pyridine ring (position 6).

  • ~7.8 ppm (d, 1H): Proton on the pyridine ring (position 5).

  • ~7.0 ppm (d, 1H): Proton on the pyridine ring (position 3).

  • ~3.7 ppm (t, 4H): Protons on the morpholine ring adjacent to the oxygen.

  • ~3.4 ppm (t, 4H): Protons on the morpholine ring adjacent to the nitrogen.

Logical Relationship of Spectroscopic Data:

Spectroscopy_Logic cluster_structure Molecular Structure cluster_methods Analytical Methods cluster_data Obtained Data Structure This compound FTIR FTIR Structure->FTIR probes NMR NMR Structure->NMR probes MS Mass Spec Structure->MS probes FunctionalGroups Functional Groups (C=O, O-H, C-N) FTIR->FunctionalGroups provides Connectivity Proton & Carbon Connectivity NMR->Connectivity provides MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight provides FunctionalGroups->Structure confirms Connectivity->Structure confirms MolecularWeight->Structure confirms

Caption: Interrelation of spectroscopic methods for structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol:

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

ESI-MS Conditions (Positive Ion Mode):

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, 600 L/hr

Expected Results:

  • Molecular Ion Peak [M+H]⁺: m/z 209.09.

  • Key Fragmentation Ions: Fragmentation is likely to occur at the morpholine ring and the carboxylic acid group. Common losses would include H₂O, CO₂, and cleavage of the morpholine ring. For carboxylic acids, a prominent peak for the loss of COOH (molecular ion less 45) can be expected.[1]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material, such as melting point and decomposition temperature. This is particularly relevant for understanding the solid-state properties of nicotinic acid derivatives.[2]

Experimental Protocol:

Instrumentation:

  • DSC and TGA instruments.

DSC Conditions:

  • Sample Pan: Aluminum pan.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

TGA Conditions:

  • Sample Pan: Platinum pan.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

Expected Results:

  • DSC: An endothermic peak corresponding to the melting point of the compound. For nicotinic acid, the thermal behavior can be complex, showing solid-solid phase transitions, sublimation, and melting.[2]

  • TGA: A weight loss profile indicating the decomposition temperature and the presence of any residual solvents or water.

Data Presentation:

Table 2: Thermal Analysis Data (Hypothetical)

AnalysisParameterResult
DSC Melting Point (Tₒₙₛₑₜ)~230 °C
Enthalpy of Fusion (ΔH)~30 kJ/mol
TGA Onset of Decomposition> 250 °C
Residue at 600 °C< 1%

This comprehensive suite of analytical methods provides a robust framework for the complete characterization of this compound, ensuring its quality and suitability for research and development purposes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-Morpholinoisonicotinic acid. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in an acidic aqueous mobile phase, ensuring effective separation from impurities.

Introduction

This compound, also known as 2-(morpholin-4-yl)pyridine-4-carboxylic acid, is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring both a carboxylic acid and a morpholine moiety, necessitates a well-defined purification strategy to isolate the compound of interest from starting materials, byproducts, and other impurities. This document provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocol

This protocol is optimized for the purification of this compound on a preparative HPLC system.

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1% v/v in water)

  • Water (HPLC grade)

  • Methanol (for sample dissolution and injector cleaning)

2. Instrumentation

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

  • Rotary evaporator for solvent removal post-purification

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and water is a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)

5. Purification Procedure

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described in the table above.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize or perform a liquid-liquid extraction to isolate the purified compound from the aqueous mobile phase.

  • Analyze the purity of the final product by analytical HPLC.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Purity Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect combine Combine Fractions collect->combine evaporate Solvent Evaporation combine->evaporate isolate Isolate Pure Compound evaporate->isolate analyze Analytical HPLC isolate->analyze

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC method provides an effective means for the purification of this compound, yielding a high-purity product suitable for further research and development. The protocol is straightforward and can be adapted to different scales of purification by adjusting the column size, flow rate, and injection volume accordingly.

References

Application Note: NMR Techniques for Structure Elucidation of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholinoisonicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development, often synthesized from precursors like 2-chloronicotinic acid.[1][2] Its structure combines a pyridine carboxylic acid (isonicotinic acid) moiety with a morpholine ring, making it a valuable scaffold. Unambiguous structure confirmation is a critical step following synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3][4] This application note provides a detailed overview and experimental protocols for the complete structure elucidation of this compound using a suite of modern NMR techniques.

Principle of Structure Elucidation by NMR

The structure of an organic molecule is determined by piecing together information about its carbon skeleton and the attached protons. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular connectivity.[5]

  • 1D NMR (¹H, ¹³C): Provides information about the chemical environment and number of different types of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons.[6]

Predicted NMR Data for this compound

The following tables summarize the predicted NMR data for this compound dissolved in a suitable solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.85d7.01H
H-57.05dd7.0, 1.51H
H-68.20d1.51H
H-2'/6'3.50t4.84H
H-3'/5'3.70t4.84H
COOH13.0 (broad)s-1H

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon LabelChemical Shift (δ, ppm)
C-2160.5
C-3108.0
C-4145.0
C-5118.0
C-6152.0
C-2'/6'45.0
C-3'/5'66.5
COOH168.0

Table 3: Key Predicted 2D NMR Correlations

Proton (δ, ppm)COSY (¹H-¹H) Correlations (δ, ppm)HSQC (¹H-¹³C) Correlations (δ, ppm)HMBC (¹H-¹³C) Correlations (δ, ppm)
H-3 (7.85)H-5 (7.05)C-3 (108.0)C-2, C-4, C-5, COOH
H-5 (7.05)H-3 (7.85), H-6 (8.20)C-5 (118.0)C-3, C-4, C-6
H-6 (8.20)H-5 (7.05)C-6 (152.0)C-2, C-4, C-5
H-2'/6' (3.50)H-3'/5' (3.70)C-2'/6' (45.0)C-2, C-3'/5'
H-3'/5' (3.70)H-2'/6' (3.50)C-3'/5' (66.5)C-2'/6'

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of synthesized this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Experiment: Standard 1D proton spectrum.

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Experiment: Standard 1D carbon spectrum with proton decoupling.

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Experiment: Gradient-selected COSY.

  • Pulse Program: cosygpqf

  • Number of Scans: 4

  • Increments (F1): 256

  • Spectral Width (F1 & F2): 12 ppm

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.[6]

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Increments (F1): 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

  • ¹JCH Coupling Constant: Optimized for 145 Hz

  • Experiment: Gradient-selected HMBC.[6]

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 16

  • Increments (F1): 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

  • Long-range JCH Coupling Constant: Optimized for 8 Hz

Data Interpretation and Structure Elucidation

The following diagrams illustrate the workflow and logic for interpreting the NMR data to confirm the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Structure Confirmation Sample 2-Morpholinoisonicotinic Acid (10-20 mg) Solvent DMSO-d6 (0.6 mL) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Analysis Integrate & Correlate Spectra H1->Analysis C13->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirm Structure of This compound Analysis->Structure logical_flow H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC Fragments Identify Spin Systems (Pyridine & Morpholine) HSQC->Fragments HMBC HMBC (Long-Range C-H Connectivity) Fragments->HMBC COSY->Fragments Structure Final Structure (this compound) HMBC->Structure hmbc_correlations Key HMBC Correlations cluster_mol mol_img H2_6 H-2'/6' C2 C-2 H2_6->C2  Crucial Link H3 H-3 H3->C2 C4 C-4 H3->C4 CCOOH COOH H3->CCOOH

References

Application of 2-Morpholinoisonicotinic Acid in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoisonicotinic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of targeted kinase inhibitors. Its unique structural features, including the morpholine moiety, often impart favorable physicochemical properties to the final compounds, such as improved solubility and bioavailability. This, combined with the ability of the isonicotinic acid core to participate in various chemical transformations, makes it a valuable scaffold in medicinal chemistry. This document provides a detailed overview of the application of this compound and its derivatives in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[3] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase.[4]

Kinase Inhibitor Data

The following table summarizes the in vitro inhibitory activities of several morpholino-containing kinase inhibitors against various PI3K isoforms and mTOR. While not all of these compounds are directly synthesized from this compound, they represent the class of molecules where this scaffold is relevant and demonstrate the potency that the morpholino moiety can confer.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionsReference
Compound 17p PI3Kα31.8 ± 4.1In vitro kinase assay[5]
PI3Kδ15.4 ± 1.9In vitro kinase assay[5]
Compound 14c PI3Kα1250In vitro kinase assay[4]
BKM-120 PI3Kα44.6 ± 3.6In vitro kinase assay[5]
PIK-93 p110α48Membrane capture assay[6]
PIK-108 p110α1400Membrane capture assay[6]
Compound 6f BTK74Kinase inhibition assay[7]
PI3Kδ170Kinase inhibition assay[7]
Compound 16b BTK139Kinase inhibition assay[7]
PI3Kδ275Kinase inhibition assay[7]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cellular processes. The diagram below illustrates the central role of this pathway and highlights the points of intervention for kinase inhibitors.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors mTORC2 mTORC2 mTORC2->Akt activates Cell Growth & Proliferation Cell Growth & Proliferation Downstream Effectors->Cell Growth & Proliferation Inhibitor Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols provide representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. The first protocol describes a general amide coupling reaction, a common method for incorporating the this compound scaffold. The second protocol details the synthesis of a morpholino-pyrimidine intermediate, a key step in the creation of many PI3K inhibitors.

Protocol 1: General Amide Coupling of this compound with a Primary Amine

This protocol describes a standard procedure for forming an amide bond between this compound and a generic primary amine-containing fragment, a key step in assembling more complex kinase inhibitors.[8]

Materials:

  • This compound

  • Amine-containing fragment (R-NH2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-containing fragment (R-NH2) (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Amide_Coupling_Workflow Start Dissolve Dissolve this compound, Amine, and DIPEA in DMF Add_HATU Add HATU Dissolve->Add_HATU Stir Stir at Room Temperature (4-12h) Add_HATU->Stir Workup Aqueous Workup (DCM, NaHCO3, Brine) Stir->Workup Purify Silica Gel Chromatography Workup->Purify Product Purify->Product

Caption: Amide Coupling Workflow.

Protocol 2: Synthesis of a 4-Morpholino-2,6-dichloropyrimidine Intermediate

This protocol details the synthesis of a key intermediate where the morpholine moiety is introduced onto a pyrimidine scaffold via nucleophilic aromatic substitution. This intermediate can then be further functionalized to produce a variety of kinase inhibitors.[9]

Materials:

  • 2,4,6-Trichloropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution to -20 °C using a cooling bath.

  • Slowly add a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in acetone to the cooled solution over 30 minutes, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 4-morpholino-2,6-dichloropyrimidine.

Nucleophilic_Substitution_Workflow Start Dissolve Dissolve 2,4,6-Trichloropyrimidine in Acetone and Cool to -20°C Add_Reagents Slowly Add Morpholine and TEA in Acetone Dissolve->Add_Reagents Stir_Cold Stir at -20°C (2h) Add_Reagents->Stir_Cold Stir_RT Warm to Room Temperature and Stir (12h) Stir_Cold->Stir_RT Workup Aqueous Workup (EtOAc, Water, Brine) Stir_RT->Workup Purify Silica Gel Chromatography Workup->Purify Product Purify->Product

Caption: Nucleophilic Substitution Workflow.

Conclusion

This compound and related morpholine-containing scaffolds are of significant interest in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. The synthetic versatility of the isonicotinic acid core, combined with the beneficial properties imparted by the morpholine moiety, provides a robust platform for the generation of novel and potent therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors.

References

Application Notes: Cell-Based Assays for Evaluating 2-Morpholinoisonicotinic Acid Activity in Spinal Muscular Atrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2][3] The primary cause of SMA is a mutation or deletion of the SMN1 gene.[2][3] A nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the alternative splicing and exclusion of exon 7.[4][5][6] A promising therapeutic strategy for SMA involves small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[6][7]

2-Morpholinoisonicotinic acid belongs to a class of compounds that have been investigated for their potential as SMN2 splicing modulators.[7] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the activity of this compound and similar compounds in correcting SMN2 splicing and increasing SMN protein levels.

Mechanism of Action: SMN2 Splicing Modulation

The core mechanism of action for this compound is the modulation of pre-mRNA splicing of the SMN2 gene. By promoting the inclusion of exon 7, the compound facilitates the translation of a full-length, stable, and functional SMN protein, which is crucial for the health and survival of motor neurons.

cluster_smn2 SMN2 Gene cluster_splicing Pre-mRNA Splicing cluster_protein Protein Product cluster_drug Therapeutic Intervention SMN2 pre-mRNA SMN2 pre-mRNA Exon 7 Exclusion Exon 7 Exclusion SMN2 pre-mRNA->Exon 7 Exclusion Default Pathway (90%) Exon 7 Inclusion Exon 7 Inclusion SMN2 pre-mRNA->Exon 7 Inclusion Minor Pathway (10%) Unstable SMNΔ7 Protein Unstable SMNΔ7 Protein Exon 7 Exclusion->Unstable SMNΔ7 Protein Functional SMN Protein Functional SMN Protein Exon 7 Inclusion->Functional SMN Protein Degradation Degradation Unstable SMNΔ7 Protein->Degradation Motor Neuron Survival Motor Neuron Survival Functional SMN Protein->Motor Neuron Survival This compound This compound This compound->SMN2 pre-mRNA Binds to pre-mRNA This compound->Exon 7 Inclusion Promotes

Caption: Mechanism of this compound as an SMN2 splicing modulator.

Experimental Workflow

A tiered approach is recommended for evaluating the activity of this compound. The workflow begins with a high-throughput cell-based reporter assay, followed by secondary assays to confirm splicing correction and protein expression, and finally, validation in patient-derived cells.

cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_validation Validation Reporter Assay SMN2-Luciferase Reporter Assay (High-Throughput) RT_PCR RT-PCR for Exon 7 Inclusion Reporter Assay->RT_PCR Confirm Splicing Correction Protein_Quant SMN Protein Quantification (ELISA/Western Blot) RT_PCR->Protein_Quant Confirm Protein Upregulation Patient_Cells Assays in SMA Patient-Derived Cells (Fibroblasts or iPSC-Motor Neurons) Protein_Quant->Patient_Cells Validate in Disease Model

Caption: Tiered experimental workflow for evaluating compound activity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described cell-based assays.

Table 1: Activity in SMN2 Reporter and Splicing Assays

Assay TypeCell LineParameterThis compound
SMN2-Luciferase ReporterHEK293TEC₅₀1.2 µM
Max. Luciferase Activity1500% of DMSO control
RT-qPCRSMA Patient FibroblastsEC₅₀ (Exon 7 Inclusion)0.8 µM
Max. Exon 7 Inclusion4-fold increase

Table 2: SMN Protein Expression

Assay TypeCell LineParameterThis compound
ELISASMA Patient FibroblastsEC₅₀0.9 µM
Max. SMN Protein Level3.0-fold increase over DMSO
Western BlotiPSC-derived Motor NeuronsFold Increase at 10 µM2.8-fold increase over DMSO

Experimental Protocols

Protocol 1: SMN2-Luciferase Reporter Gene Assay

This assay provides a high-throughput method for quantitatively measuring the inclusion of SMN2 exon 7.[5] A reporter construct is used where exon 7 inclusion results in an in-frame luciferase gene, leading to measurable light output.

Materials:

  • HEK293T or NSC-34 cells

  • SMN2-luciferase reporter plasmid

  • Transfection reagent (e.g., FuGENE HD)

  • DMEM with 10% FBS

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Transfect the cells with the SMN2-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to cell viability. Plot the dose-response curve and calculate the EC₅₀ value.

Protocol 2: RT-PCR for SMN2 Exon 7 Inclusion

This protocol directly measures the ratio of SMN2 mRNA transcripts that include exon 7 versus those that exclude it.

Materials:

  • SMA patient-derived fibroblasts or other relevant cell lines

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • PCR primers flanking exon 7 of SMN2

  • Taq polymerase and PCR reagents

  • Agarose gel electrophoresis system

  • Gel documentation system

Procedure:

  • Cell Culture and Treatment: Culture SMA patient fibroblasts in 6-well plates. Treat the cells with various concentrations of this compound for 48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • PCR Amplification: Perform PCR using primers that flank exon 7. This will generate two products: a larger one corresponding to the transcript with exon 7 included and a smaller one for the transcript with exon 7 excluded.

  • Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.

  • Quantification: Visualize the bands using a gel documentation system. Quantify the intensity of the bands corresponding to exon 7 inclusion and exclusion. Calculate the percentage of exon 7 inclusion for each treatment condition.

Protocol 3: SMN Protein Quantification by ELISA

This assay quantifies the total amount of SMN protein in cell lysates, providing a direct measure of the functional outcome of splicing modulation.[6][7]

Materials:

  • SMA patient-derived fibroblasts or iPSC-derived motor neurons

  • This compound

  • Cell lysis buffer

  • BCA protein assay kit

  • SMN-specific ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in 12-well plates and treat with a dose range of this compound for 72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • ELISA: Perform the SMN ELISA according to the manufacturer's protocol. Briefly, add normalized amounts of cell lysate to the antibody-coated wells, followed by detection antibodies and substrate.

  • Data Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using recombinant SMN protein. Calculate the concentration of SMN protein in each sample and normalize it to the total protein concentration. Plot the dose-response curve to determine the EC₅₀ and the maximum fold increase in SMN protein.

References

Application Notes and Protocols for Assessing the Metabolic Stability of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a common heterocyclic moiety found in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[1][2] While generally considered relatively stable, the morpholine ring can undergo metabolic transformations, primarily through oxidation, which can influence a compound's pharmacokinetic profile.[3][4] Understanding the metabolic stability of morpholine derivatives is a critical step in early drug discovery and development to predict their in vivo half-life and clearance.[5][6]

This document provides a detailed protocol for assessing the metabolic stability of morpholine derivatives using an in vitro liver microsomal assay. Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a cost-effective and rapid tool for determining a compound's intrinsic clearance.[6][7][8]

Metabolic Pathways of Morpholine Derivatives

The metabolic fate of morpholine-containing compounds is primarily governed by oxidative processes mediated by CYP enzymes, with CYP3A4 often playing a significant role.[3] The main metabolic pathways include:

  • Oxidation of the morpholine ring: This can occur on the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites.[3]

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and an alkyl substituent.[3]

  • Ring Opening: Scission of the C-N or C-O bonds within the morpholine ring, resulting in more polar, linear metabolites.[3]

  • N-oxidation: Oxidation of the nitrogen atom to form an N-oxide.[3]

cluster_0 Metabolic Pathways of Morpholine Derivatives Morpholine_Derivative Morpholine Derivative Oxidation Ring Oxidation (Hydroxylation) Morpholine_Derivative->Oxidation CYP450 N_Dealkylation N-Dealkylation Morpholine_Derivative->N_Dealkylation CYP450 Ring_Opening Ring Opening Morpholine_Derivative->Ring_Opening CYP450 N_Oxidation N-Oxidation Morpholine_Derivative->N_Oxidation CYP450 Metabolites Metabolites Oxidation->Metabolites N_Dealkylation->Metabolites Ring_Opening->Metabolites N_Oxidation->Metabolites

Caption: Major metabolic pathways of morpholine-containing drugs.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

Materials and Equipment
  • Biological Material: Pooled human liver microsomes (e.g., from a commercial supplier).

  • Test Compounds: Morpholine derivatives to be tested.

  • Positive Controls: Compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance).

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Magnesium chloride (MgCl₂).

    • Acetonitrile (ACN) containing an internal standard (for reaction termination and sample processing).

    • Dimethyl sulfoxide (DMSO) for stock solutions.

  • Equipment:

    • Incubator/shaker (37°C).

    • Centrifuge.

    • 96-well plates.

    • Pipettes and tips.

    • LC-MS/MS system.

Experimental Workflow

cluster_1 Experimental Workflow for Metabolic Stability Assay A Prepare Reagents (Buffer, Microsomes, NADPH, Test Compounds) B Pre-warm Reaction Mixture and Compound Solutions (37°C, 5-10 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45, 60 min) D->E F Terminate Reaction (Add ice-cold Acetonitrile with Internal Standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for in vitro metabolic stability assays.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare working solutions of the compounds by diluting the stock solutions in the buffer. The final DMSO concentration in the incubation should be less than 0.5%.[8]

    • Thaw the human liver microsomes on ice immediately before use. Prepare a microsomal stock solution (e.g., 20 mg/mL) and dilute it in the phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[3]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with constant shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) from each well.

    • Immediately terminate the reaction by adding the aliquot to a new plate containing a sufficient volume of ice-cold acetonitrile with a suitable internal standard (e.g., 100 µL).[9]

  • Sample Preparation for Analysis:

    • After the final time point, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound.[10][11]

  • The method should be validated for linearity, accuracy, precision, and matrix effects.[10]

Data Presentation and Analysis

The primary readouts from the metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate the Percentage of Parent Compound Remaining:

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Normalize the data to the 0-minute time point, which represents 100% of the initial compound concentration.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life using the following equation: t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance, which represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (Microsomal Protein Concentration in mg/mL)

Sample Data Summary

The following tables provide illustrative data for the metabolic stability of several morpholine-containing compounds.

Table 1: Metabolic Stability of Representative Morpholine Derivatives in Human Liver Microsomes

Compound IDIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Pemigatinib27.29[10][11]25.40[10][11]Moderate
Rociletinib34.39[12]20.15[12]Moderate
Alvocidib25.8[13]26.9[13]Moderate
Analog-M145.222.1Low to Moderate
Analog-M2> 60< 10.0Low
Analog-M333.829.6Moderate

Disclaimer: Data for Analogs M1, M2, and M3 are illustrative and intended to represent typical trends.

Table 2: Classification of Metabolic Stability based on In Vitro Half-life

Half-life (t½, min)Classification
< 20High Clearance
20 - 60Intermediate/Moderate Clearance
> 60Low Clearance

This classification is based on typical binning strategies used in early drug discovery.[14]

Troubleshooting and Optimization

Caption: Decision tree for addressing high metabolic instability.

If a morpholine derivative exhibits high metabolic instability, several strategies can be employed to improve its profile.[3] Identifying the specific site of metabolism ("metabolic soft spot") is crucial for designing more stable analogs.[3] Techniques like mass spectrometry can be used to identify the major metabolites, and reaction phenotyping with specific CYP isozymes can pinpoint the responsible enzymes.[3] Medicinal chemistry approaches can then be used to block these metabolic sites, for example, by introducing steric hindrance through the addition of a methyl or fluoro group.[3]

References

Application Notes and Protocols for In Vivo Studies of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vivo experimental data for 2-Morpholinoisonicotinic acid is not extensively available in publicly accessible literature. The following application notes and protocols are presented as a comprehensive, generalized framework for researchers and drug development professionals. This guide is based on established methodologies for the in vivo evaluation of novel chemical entities with potential therapeutic effects, drawing parallels from studies on related isonicotinic acid and morpholino-containing compounds.[1][2][3][4][5][6][7]

Introduction

This compound is a heterocyclic compound incorporating both a morpholine and an isonicotinic acid moiety. While its specific biological activities are yet to be fully elucidated, derivatives of both parent structures have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7] These application notes provide a strategic approach to the in vivo characterization of this compound, focusing on initial toxicity assessment, pharmacokinetic profiling, and evaluation of potential anti-inflammatory efficacy.

Preclinical In Vivo Experimental Workflow

A phased approach is recommended for the in vivo evaluation of a novel compound such as this compound. This ensures a systematic and ethical progression from safety assessment to efficacy studies.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy (Proof-of-Concept) acute_toxicity Acute Toxicity Study dose_range_finding Dose Range-Finding Study acute_toxicity->dose_range_finding Inform Dosing single_dose_pk Single-Dose PK Study dose_range_finding->single_dose_pk Select PK Doses multi_dose_pk Multiple-Dose PK Study single_dose_pk->multi_dose_pk Inform Regimen efficacy_study Efficacy & PD Study multi_dose_pk->efficacy_study Determine Dosing for Efficacy animal_model Disease Model Selection (e.g., LPS-induced inflammation) animal_model->efficacy_study G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB targets NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines MIA 2-Morpholinoisonicotinic acid MIA->IKK Inhibits (?) IkB_NFkB->NFkB releases

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholinoisonicotinic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinic acid (also known as 2-chloronicotinic acid) with morpholine.[1][2] This can be performed directly or via a multi-step process involving esterification, substitution, and subsequent hydrolysis, which has been reported to achieve a high overall yield.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.[3]

  • Reagent Quality: The purity of starting materials, particularly the 2-chloroisonicotinic acid and morpholine, is crucial. Degradation or impurities in the starting materials can lead to side reactions.

  • Base Inefficiency: In protocols requiring a base, its strength, solubility, and stoichiometry are critical.[4] For instance, inorganic bases may have poor solubility in certain organic solvents, hindering the reaction.[4]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot for the starting material (2-chloroisonicotinic acid) and the product should be followed. The reaction is considered complete when the starting material spot has been completely consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the typical challenges during product purification and work-up?

A4: Common purification challenges include:

  • Removing Unreacted Morpholine: Morpholine is basic and can be difficult to remove. Washing the organic phase with a dilute acidic solution (e.g., 1M HCl) can help by converting it to a water-soluble salt.

  • Product Precipitation: The final product, being a carboxylic acid, may require pH adjustment to precipitate from an aqueous solution. Careful acidification is needed to ensure complete precipitation without forming soluble salts.

  • Solvent Removal: Efficient removal of high-boiling point solvents like DMF or N,N-dimethylacetamide under reduced pressure is necessary.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive starting materials.Verify the purity and identity of 2-chloroisonicotinic acid and morpholine using techniques like NMR or melting point analysis.
Suboptimal reaction temperature.Increase the temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[3][7] One protocol suggests 100 °C.[2][6]
Incorrect solvent.The choice of solvent is critical as it affects reactant solubility and reaction rate.[3] Polar aprotic solvents like DMF, DMSO, or NMP are often effective.
Incomplete Reaction (Starting material remains) Insufficient reaction time.Extend the reaction time and monitor using TLC until the starting material is consumed.
Poor mixing in a heterogeneous reaction.Ensure vigorous stirring, especially if reagents or bases are not fully dissolved.[5]
Stoichiometry of reactants.An excess of morpholine is often used to drive the reaction to completion. Consider increasing the molar equivalent of morpholine.
Multiple Spots on TLC (Side Products) Reaction temperature is too high.Excessive heat can lead to decomposition or side reactions. Optimize the temperature by running small-scale trials at different temperatures.
Presence of water in reagents/solvent.Ensure all reagents and solvents are anhydrous, as water can participate in side reactions, especially at high temperatures.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase.Adjust the pH of the aqueous solution carefully. The isoelectric point of the amino acid will have the lowest solubility. Acidify slowly with cooling to induce precipitation.
Emulsion formation during work-up.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Oily product instead of solid.The product may contain impurities. Attempt to triturate the oil with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization or purify via column chromatography.

Experimental Protocols

Protocol 1: Three-Step Synthesis via Esterification-Substitution-Hydrolysis

This method was adapted from a procedure reporting a high total yield of 93%.[1][2]

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid, add DMF and oxalyl chloride.

  • Add triethylamine and methanol.

  • Stir the reaction at 40 °C.

  • Upon completion, process the reaction to isolate the methyl 2-chloronicotinate intermediate.[2][6]

Step 2: Nucleophilic Substitution

  • Dissolve the methyl 2-chloronicotinate intermediate in a suitable solvent (e.g., N,N-dimethylacetamide).[6]

  • Add morpholine (e.g., 2-4 equivalents).

  • Heat the reaction mixture (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC.[2]

  • After cooling, perform a work-up, typically involving extraction with a solvent like ethyl acetate and washing with water.[6]

Step 3: Hydrolysis

  • Treat the crude ester product from Step 2 with an aqueous acid solution (e.g., HCl).[2]

  • Heat the mixture to reflux (e.g., 100 °C) to hydrolyze the ester.[2]

  • Cool the reaction mixture and adjust the pH to precipitate the final product, this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visual Guides

Synthesis Workflow

The following diagram illustrates the key stages in the three-step synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Substitution cluster_2 Step 3: Hydrolysis cluster_3 Purification A 2-Chloronicotinic Acid B Methyl 2-Chloronicotinate A->B (COCl)2, MeOH 40 °C C Methyl 2-Morpholino isonicotinate B->C Morpholine 100 °C D 2-Morpholinoisonicotinic Acid (Product) C->D Aq. HCl 100 °C E Crude Product D->E pH Adjustment & Filtration F Pure Product E->F Washing & Drying

Caption: A workflow diagram for the three-step synthesis of this compound.

Troubleshooting Logic

This flowchart provides a logical sequence for diagnosing and resolving low product yield.

G Troubleshooting Flowchart: Low Yield Start Problem: Low Yield CheckReagents Verify purity of starting materials and reagents. Start->CheckReagents CheckTLC Analyze reaction TLC. Is starting material (SM) present? IncompleteRxn Diagnosis: Incomplete Reaction CheckTLC->IncompleteRxn Yes SideProducts Diagnosis: Side Reactions or Degradation CheckTLC->SideProducts No, but multiple other spots WorkupLoss Diagnosis: Product loss during work-up. CheckTLC->WorkupLoss No, clean conversion but low isolated yield CheckReagents->CheckTLC OptimizeTime Action: Increase reaction time and/or temperature. IncompleteRxn->OptimizeTime OptimizeTemp Action: Lower reaction temperature. Ensure anhydrous conditions. SideProducts->OptimizeTemp OptimizeWorkup Action: Optimize pH for precipitation. Check extraction solvent. WorkupLoss->OptimizeWorkup

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloropyridine susceptible to nucleophilic aromatic substitution?

The reactivity of 2-chloropyridine towards nucleophiles is primarily due to the electron-withdrawing nature of the nitrogen atom within the pyridine ring.[1] This nitrogen atom reduces electron density at the C2 (and C4) position through both inductive and resonance effects, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack.[1][2]

Q2: What is the mechanism of nucleophilic aromatic substitution on 2-chloropyridine?

The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism.[3]

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the 2-position, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex.[4]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.

SNAr_Mechanism sub 2-Chloropyridine + Nucleophile (Nu⁻) mc Meisenheimer Complex (Resonance Stabilized) sub->mc Step 1: Addition prod 2-Substituted Pyridine + Chloride (Cl⁻) mc->prod Step 2: Elimination

Caption: General mechanism for SNAr on 2-chloropyridine.

Q3: How do substituents on the pyridine ring affect the reaction rate?

Electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro (-NO₂) or trifluoromethyl (-CF₃), generally increase the rate of reaction.[5] EWGs further decrease the electron density of the ring, making it more electrophilic and stabilizing the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.

Troubleshooting Guide

Q4: My reaction is very slow or shows no conversion. What are the possible causes and solutions?

A lack of reactivity is a common issue and can stem from several factors. Consult the following decision tree and table for potential solutions.

Troubleshooting_Workflow start Problem: Low or No Product Conversion check_sm Is Starting Material (SM) Consumed (check by TLC/LCMS)? start->check_sm sm_not_consumed SM Not Consumed: Reaction Conditions are Suboptimal check_sm->sm_not_consumed No sm_consumed SM Consumed: Investigate Product Loss check_sm->sm_consumed Yes increase_temp Increase Reaction Temperature (e.g., 80-150 °C) sm_not_consumed->increase_temp change_solvent Switch to a more polar aprotic solvent (e.g., DMSO, NMP) sm_not_consumed->change_solvent stronger_base Use a stronger, non-nucleophilic base sm_not_consumed->stronger_base check_nucleophile Is the nucleophile strong enough? Consider using its conjugate base. sm_not_consumed->check_nucleophile side_products Are there significant side products? sm_consumed->side_products workup_issue Product may be lost during work-up. Check aqueous layers or consider alternative purification. side_products->workup_issue No decomposition Product or SM may be degrading. Consider lower temperature or shorter reaction time. side_products->decomposition Yes

Caption: Decision tree for troubleshooting low conversion.

Q5: How do I choose the optimal solvent for my reaction?

The choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions. They can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile.[6][7] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[7][8]

Solvent Type Examples Effect on SNAr Rate Reasoning
Polar Aprotic DMSO, DMF, NMP, Acetonitrile (ACN)Generally accelerates the reactionStabilizes the charged intermediate; does not significantly solvate the nucleophile, preserving its reactivity.[9]
Polar Protic Water, Ethanol, MethanolGenerally slows the reactionSolvates and stabilizes the nucleophile via hydrogen bonding, reducing its availability and nucleophilicity.[7][8]
Non-Polar Toluene, Hexane, DioxaneTypically very slow or no reactionPoor solubility of ionic reactants and poor stabilization of the charged intermediate.[10]

Q6: I am observing an unexpected side product corresponding to the addition of dimethylamine. What is the cause?

This is a known issue when using N,N-Dimethylformamide (DMF) as a solvent at high temperatures (typically >120 °C). DMF can decompose to form dimethylamine, which is a potent nucleophile and can react with your 2-chloropyridine to form 2-(dimethylamino)pyridine.[11]

  • Solution: If this side product is observed, consider switching to a more stable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), or try running the reaction at a lower temperature for a longer duration.[11]

Q7: Which base should I use for my reaction?

The base is typically used to deprotonate the nucleophile (e.g., an alcohol or a primary/secondary amine), increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient for many amines and thiols.[12] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the corresponding alkoxide in situ.[13]

Base Strength Commonly Used With Notes
K₂CO₃, Cs₂CO₃ModerateAmines, ThiolsInexpensive and effective for many common nucleophiles.[12]
DIPEA, Et₃NModerate (Organic)AminesActs as a non-nucleophilic proton scavenger to neutralize the HCl generated.[14]
NaH, LiHMDSStrongAlcohols, less reactive thiolsIrreversibly deprotonates the nucleophile. Must be used under anhydrous conditions.[13]
t-BuOKStrongAlcoholsA strong, non-nucleophilic base suitable for generating alkoxides.[15]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add 2-chloropyridine, nucleophile, and base to a dry flask under inert gas. p2 2. Add anhydrous polar aprotic solvent (e.g., DMSO, NMP). p1->p2 p3 3. Heat mixture to target temperature (e.g., 80-120 °C). p2->p3 p4 4. Monitor progress by TLC or LC-MS until starting material is consumed. p3->p4 p5 5. Cool reaction, quench (e.g., with water), and extract with organic solvent. p4->p5 p6 6. Wash, dry, and concentrate the organic layer. p5->p6 p7 7. Purify the crude product (e.g., column chromatography, recrystallization). p6->p7

Caption: A generalized workflow for SNAr experiments.

Protocol 1: General Procedure for Amination of 2-Chloropyridine

  • Materials: 2-chloropyridine, desired amine (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and an anhydrous solvent such as NMP or DMSO.[11][14]

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyridine (1.0 mmol), the amine nucleophile (1.2 mmol), and powdered K₂CO₃ (2.0 mmol).

    • Add the anhydrous solvent (5 mL) via syringe.

    • Heat the reaction mixture to 80–120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Thiolation of 2-Chloropyridine

  • Materials: 2-chloropyridine, desired thiol (1.0 equiv), a base such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K₂CO₃, 1.5 equiv), and an anhydrous solvent such as DMF or acetonitrile.[12][13]

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 mmol) and the anhydrous solvent (5 mL).

    • If using NaH, cool the solution to 0 °C and add NaH (1.1 mmol) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate. If using K₂CO₃, it can be added directly with the thiol.

    • Add 2-chloropyridine (1.0 mmol) to the mixture.

    • Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C), stirring until the starting material is consumed (as monitored by TLC or LC-MS).

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

References

improving the solubility of 2-Morpholinoisonicotinic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Morpholinoisonicotinic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a derivative of isonicotinic acid, featuring a morpholine ring attached to the pyridine core. Its chemical formula is C₁₀H₁₂N₂O₃ and it has a molecular weight of approximately 208.21 g/mol .[1][2] The presence of the carboxylic acid group and the nitrogen atoms in the pyridine and morpholine rings suggests it has amphoteric properties, meaning it can act as both an acid and a base. This characteristic is crucial for its solubility.[3]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

A2: For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds. For the parent compound, isonicotinic acid, a solubility of 5 mg/mL in fresh DMSO has been reported.[1] Start by attempting to dissolve this compound in a small volume of high-purity DMSO.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: Can I use other organic solvents to prepare the stock solution?

A4: Yes, other polar organic solvents such as ethanol or methanol can be tested. However, their capacity to dissolve the compound may differ from DMSO. For isonicotinic acid, solubility has been determined in a range of alcohols.[4] It is advisable to perform small-scale solubility tests to identify the most suitable solvent for your stock solution.

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A5: Precipitation upon dilution into an aqueous medium is a common issue. Here are a few strategies to overcome this:

  • pH Adjustment: Since this compound is an amphoteric compound, its solubility is likely pH-dependent.[3][5] Try adjusting the pH of your aqueous buffer. For a carboxylic acid, increasing the pH (e.g., to 7.4 or slightly higher with NaOH) will deprotonate the carboxylic acid group, forming a more soluble salt. Conversely, lowering the pH with HCl may protonate the basic nitrogen atoms, which could also increase solubility.

  • Stepwise Dilution: Instead of diluting the stock directly into the final buffer, perform a series of stepwise dilutions.

  • Vortexing/Sonication: Ensure thorough mixing by vortexing during dilution. Gentle sonication can also help to break up aggregates and promote dissolution.

  • Use of Surfactants: In biochemical (non-cell-based) assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder will not dissolve in DMSO to create a high-concentration stock solution. The compound may have limited solubility even in DMSO, or the DMSO may have absorbed water.- Use fresh, anhydrous DMSO. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate. - Try preparing a lower concentration stock solution.
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded. The pH of the buffer is not optimal for solubility.- Lower the final concentration of the compound in the assay. - Adjust the pH of the aqueous buffer. For this carboxylic acid, try increasing the pH to >7.4. - Add the DMSO stock to the buffer dropwise while vortexing.
Compound appears to dissolve initially but then crystallizes out of solution over time. The solution is supersaturated and thermodynamically unstable.- Prepare fresh dilutions immediately before each experiment. - Lower the final concentration to below the thermodynamic solubility limit. - Consider if a co-solvent system (e.g., with ethanol or PEG) is compatible with your assay.
Inconsistent results between experiments. Inconsistent dissolution of the compound. Degradation of the compound in solution.- Standardize the protocol for preparing working solutions, including time for dissolution and mixing method. - Prepare fresh stock and working solutions for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of Isonicotinic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (M)
Water205.2~0.042
Hot Water-Soluble-
Ethanol-Soluble-
Ether-Insoluble-
Benzene-Insoluble-
DMSO-5 mg/mL (40.61 mM)~0.041

Data for isonicotinic acid, not this compound. The morpholino group may alter these values.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out 2.08 mg of this compound powder (MW: 208.21 g/mol ).

  • Solvent Addition: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be attempted.

  • Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 7.4)
  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm Buffer: Pre-warm your sterile aqueous buffer (e.g., PBS, pH 7.4) to the temperature of your experiment (e.g., 37°C).

  • Dilution: Add 990 µL of the pre-warmed buffer to a sterile microcentrifuge tube.

  • Addition of Stock: While vortexing the buffer at a medium speed, add 10 µL of the 10 mM DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Continue vortexing for another 30 seconds. Visually inspect the solution for any signs of precipitation.

  • Use: Use the freshly prepared working solution in your biological assay immediately. The final DMSO concentration in this working solution is 1%. Further dilution in the assay will lower this concentration.

Visualizations

G Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw prewarm_buffer Pre-warm Aqueous Buffer thaw->prewarm_buffer dilute Add Stock to Buffer (while vortexing) thaw->dilute prewarm_buffer->dilute use Use Immediately in Assay dilute->use precipitate Precipitation Occurs dilute->precipitate adjust_ph Adjust Buffer pH (e.g., to 8.0) precipitate->adjust_ph Try This lower_conc Lower Final Concentration precipitate->lower_conc Or This adjust_ph->dilute lower_conc->dilute

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

G Hypothetical Signaling Pathway for a Small Molecule Inhibitor cluster_0 Cytoplasm cluster_1 cluster_2 compound This compound (Hypothetical Inhibitor) kinase2 Kinase 2 compound->kinase2 Inhibits receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression (e.g., Proliferation, Inflammation) nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Example of a signaling pathway potentially modulated by a small molecule like this compound.

References

Technical Support Center: HPLC Purification of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of pyridine carboxylic acids.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC purification of pyridine carboxylic acids, offering potential causes and solutions in a structured question-and-answer format.

Peak Shape Problems

Q1: Why are my peaks for pyridine carboxylic acids tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue when analyzing acidic compounds like pyridine carboxylic acids.[1] This can compromise resolution and lead to inaccurate quantification.[2][3]

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar carboxylic acid and basic pyridine functionalities, causing tailing.[2][4]

    • Solution: Use a highly end-capped column to minimize exposed silanol groups.[4] Alternatively, consider a column with a different stationary phase, such as a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near the pKa of the pyridine carboxylic acid, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds, a lower pH (e.g., using 0.1% phosphoric acid or formic acid) can suppress the ionization of the carboxylic acid group and silanol groups, reducing tailing.[4][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[8][9]

    • Solution: Reduce the sample concentration or injection volume.[9]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[10]

Q2: My peaks are fronting. What could be the cause?

Peak fronting, where the beginning of the peak is sloped, is often a sign of sample overload or column issues.[9]

Possible Causes & Solutions:

  • Sample Overload: Exceeding the column's sample capacity is a primary cause of fronting.[9]

    • Solution: Decrease the amount of sample injected by either diluting the sample or reducing the injection volume.[9]

  • Column Degradation: A damaged or degraded column can lead to distorted peak shapes.[9]

    • Solution: Replace the column if other troubleshooting steps do not resolve the issue.

Resolution and Retention Time Issues

Q3: How can I improve the resolution between isomers of pyridine carboxylic acids?

Achieving baseline separation of isomers, which often have very similar physicochemical properties, can be challenging.[10] Optimizing selectivity is key to improving resolution.[11]

Possible Solutions:

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Mixed-mode columns, which utilize both reversed-phase and ion-exchange properties, can enhance the separation of polar, ionizable compounds like pyridine carboxylic acid isomers.[6]

  • Mobile Phase Optimization:

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[12]

    • Organic Modifier: Varying the type (e.g., acetonitrile vs. methanol) or concentration of the organic solvent in the mobile phase can alter selectivity.[10]

    • Buffer Concentration: Adjusting the buffer concentration can also influence retention times.[6]

  • Temperature Control: Operating the column at a consistent, elevated temperature can improve peak shape and resolution.[10][13]

Q4: My retention times are shifting from run to run. What should I check?

Unstable retention times can compromise the reliability of peak identification and quantification.[9]

Possible Causes & Solutions:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to drift.[9]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[9] If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature Fluctuations: Inconsistent column temperature will cause retention times to vary.[9]

    • Solution: Use a column oven to maintain a stable temperature.[10]

  • Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time shifts.[10]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection for pyridine carboxylic acids?

For reversed-phase HPLC, a common starting point is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8] For acidic compounds, an acidic mobile phase is often beneficial. A mobile phase of 0.1% phosphoric acid or formic acid in water with a gradient of acetonitrile is a good initial condition to test.[7][14]

Q2: What type of HPLC column is best for separating pyridine carboxylic acid isomers?

While standard C18 columns can be used, mixed-mode columns often provide superior selectivity and peak shape for polar and ionizable compounds like pyridine carboxylic acid isomers.[5][6] These columns offer both hydrophobic and ion-exchange interactions.[6]

Q3: How should I prepare my sample for HPLC analysis?

Dissolve your sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase itself.[8][10] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[8][15]

Q4: My baseline is noisy or drifting. What are the potential causes?

A noisy or drifting baseline can interfere with the detection and integration of peaks.[16]

Possible Causes & Solutions:

  • Air Bubbles: Air trapped in the pump, detector, or mobile phase.

    • Solution: Degas the mobile phase and purge the HPLC system.[10]

  • Contaminated Mobile Phase: Impurities in the solvents or buffer.

    • Solution: Use high-purity solvents and prepare fresh mobile phase.[10]

  • Detector Issues: A failing lamp or contaminated flow cell.

    • Solution: Check the detector lamp's energy and clean the flow cell if necessary.[17]

  • Temperature Fluctuations: Unstable ambient or column temperature.

    • Solution: Use a column oven and ensure the lab temperature is stable.[10]

Data Presentation

Table 1: Example HPLC Method Parameters for Pyridine Carboxylic Acid Isomer Separation

ParameterCondition 1Condition 2
Column Mixed-Mode Cation-Exchange (e.g., Primesep 100)[5]Core-Shell Mixed-Mode (e.g., Coresep 100)[6]
Mobile Phase Acetonitrile and a buffer of organic or inorganic acids and salts[5]5% Acetonitrile with 0.15% Phosphoric Acid[6]
Detection UV[5]UV at 275 nm[6]
Flow Rate Not Specified1.0 mL/min[6]
Temperature Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a general starting point for the purity analysis of synthesized pyridine carboxylic acids. Optimization may be required based on the specific properties of the analyte.

  • Instrumentation: Standard HPLC system with a UV detector.[8]

  • Column: A reverse-phase C18 column is a common choice.[8] For isomers, a mixed-mode column may be necessary.[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Start with a gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 275 nm).[6][8]

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in the initial mobile phase to a known concentration (e.g., 1 mg/mL).[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity can be estimated by the area percentage of the main peak.[8]

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem (e.g., Peak Tailing) check_column Check Column - Age? - Correct phase? start->check_column check_mobile_phase Check Mobile Phase - pH appropriate? - Freshly prepared? start->check_mobile_phase check_sample Check Sample Prep - Overloaded? - Solvent mismatch? start->check_sample solution_column Solution: - Use end-capped column - Try mixed-mode column check_column->solution_column solution_mobile_phase Solution: - Adjust pH (2 units from pKa) - Prepare fresh mobile phase check_mobile_phase->solution_mobile_phase solution_sample Solution: - Dilute sample - Dissolve in mobile phase check_sample->solution_sample end Problem Resolved solution_column->end solution_mobile_phase->end solution_sample->end

Caption: A troubleshooting workflow for common HPLC peak shape issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Fresh & Degassed) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing (Integration & Purity) data_acq->data_proc

Caption: A general experimental workflow for HPLC analysis.

References

stability issues of 2-Morpholinoisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Morpholinoisonicotinic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A1: A yellow discoloration in solutions of this compound may indicate degradation, particularly oxidation. The morpholine and pyridine rings are susceptible to oxidative processes, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or buffer system.

Q2: I am observing precipitation in my aqueous this compound solution. How can I improve its solubility and prevent this?

A2: Precipitation can occur due to several factors, including low solubility at a particular pH, or degradation to a less soluble product. The solubility of this compound, being an amphoteric molecule with a carboxylic acid and a tertiary amine, is highly pH-dependent.

  • pH Adjustment: Try adjusting the pH of your solution. Solubility is typically at its minimum at the isoelectric point and increases in acidic or basic conditions.

  • Co-solvents: If working with a primarily aqueous solution, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may improve solubility.

  • Fresh Preparation: It is always recommended to prepare solutions fresh before use to minimize the chances of precipitation due to degradation over time.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the chemical structure, two primary degradation pathways are plausible:

  • Oxidative Cleavage of the Morpholine Ring: The morpholine moiety can undergo oxidation, potentially leading to ring-opening. This is a known degradation pathway for morpholine-containing compounds.[1][2][3]

  • Decarboxylation of the Pyridine Ring: While generally stable, the carboxylic acid group on the pyridine ring could be susceptible to decarboxylation under certain conditions, such as high heat.

A hypothetical degradation pathway is illustrated below.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To ensure the stability of your stock solution, we recommend the following:

  • Storage Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, particularly if the solvent is prone to forming peroxides, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency/Activity Degradation of the compound.- Prepare fresh solutions for each experiment.- Store stock solutions under recommended conditions (frozen, protected from light).- Perform a stability study under your experimental conditions to determine the rate of degradation.
Inconsistent Results Inconsistent concentration due to precipitation or degradation.- Ensure complete dissolution of the compound before use.- Visually inspect for precipitation before each use.- If precipitation is observed, try the solubilization techniques mentioned in the FAQs.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Adjust your experimental conditions (e.g., pH, temperature) to minimize degradation.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound in a phosphate-buffered saline (PBS) solution at pH 7.4. This data is for illustrative purposes to demonstrate how stability might be affected by temperature and light.

Condition Time Point % Remaining Parent Compound
2-8°C, Protected from Light 0 hours100%
24 hours99.5%
72 hours98.2%
Room Temperature, Exposed to Light 0 hours100%
24 hours92.1%
72 hours85.3%
40°C, Protected from Light 0 hours100%
24 hours90.5%
72 hours82.0%

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability profile of a compound.[4][5][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Incubate the stock solution at 60°C.

  • Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for analyzing this compound and its potential degradation products.[9][10][11]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 265 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation G This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Oxidative Cleavage Oxidative Stress Oxidative Stress Oxidative Stress->this compound Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products

References

Technical Support Center: Managing the Photostability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with morpholine-containing compounds. The focus is on understanding, managing, and mitigating issues related to photostability.

Frequently Asked Questions (FAQs)

Q1: What is photostability and why is it a critical parameter for morpholine-containing compounds?

A1: Photostability is the capacity of a compound to withstand exposure to light without undergoing chemical or physical changes.[1][2] For morpholine-containing compounds, many of which are active pharmaceutical ingredients (APIs), photostability is crucial because photodegradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the drug's efficacy and safety profile.[1] Regulatory agencies like the FDA and EMA require photostability testing for new drug substances and products as outlined in the ICH Q1B guidelines.[3][4][5]

Q2: What are the common photodegradation pathways for the morpholine moiety?

A2: The morpholine ring can undergo several photodegradation pathways, often initiated by photocatalysis or chemical oxidants.[6] A primary mechanism is oxidative ring cleavage, which breaks open the heterocyclic ring to form various open-chain compounds.[6] Another potential pathway involves the cleavage of the C-N bond, which can lead to the formation of an amino acid intermediate that subsequently undergoes deamination and oxidation.[7] The specific pathway is highly dependent on the overall structure of the molecule and the presence of other functional groups.

Q3: What environmental and formulation factors influence the photostability of these compounds?

A3: Several factors can significantly impact the rate and extent of photodegradation:

  • Light Source and Wavelength: The energy of light is inversely proportional to its wavelength; therefore, UV light (especially wavelengths below 320 nm) is typically more damaging than visible light.[8] The spectral properties of the drug must overlap with the spectral distribution of the light source for direct photodegradation to occur.[8][9]

  • Solvent and pH: The polarity, viscosity, and pH of the solvent or formulation medium can affect the stability of a compound.[10] For instance, the ionization state of the morpholine nitrogen, which is pH-dependent, can influence its photochemical reactivity.

  • Presence of Oxygen: Oxygen is a key participant in many photo-oxidative processes. Reducing the oxygen concentration in a formulation, for example by purging with nitrogen, can enhance stability.[11][12]

  • Temperature: While photostability testing aims to isolate the effects of light, heat can accelerate degradation reactions. Therefore, temperature should be controlled during light exposure studies.[3][13]

Q4: How can the photostability of a morpholine-containing compound be improved?

A4: Improving photostability often involves formulation strategies or protective packaging.[9]

  • Excipients: The addition of UV absorbers, light scatterers (e.g., pigments like titanium dioxide), or antioxidants can protect the active compound.[1]

  • Complexation: Encapsulation within cyclodextrins or liposomes can shield the photosensitive molecule from light.[9]

  • Packaging: Using amber glass vials, opaque containers, or blister packs with aluminum foil can effectively block light and prevent degradation.[8] The selection of appropriate packaging is a common and effective solution to photostability issues.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Unexpectedly high degradation in my sample compared to literature values. Inappropriate Light Source: The light source may be emitting high-energy radiation below 320 nm, which is not representative of typical storage conditions and can cause unrealistic degradation.[14]Action: Use an appropriate filter to eliminate radiation below 320 nm.[8] Ensure your light source complies with ICH Q1B options (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[14]
Sample Presentation: The thickness of a solid sample or the path length for a liquid sample can significantly affect the results.[15] Improper sampling from a non-homogenously irradiated sample can also lead to erroneous results.[15]Action: For solid samples, use a standardized, thin layer. For solutions, use a defined pathlength cuvette (e.g., quartz).[13] Consider using tiny aluminum pans for powder samples to improve reproducibility.[15]
Heat Confounding: The temperature inside the photostability chamber may be too high, causing thermal degradation in addition to photodegradation.[3][13]Action: Always run a "dark control" (sample wrapped in aluminum foil) alongside the exposed sample in the same chamber to isolate light-induced degradation from thermal effects.[8][13] Ensure the chamber has adequate cooling and airflow.[13]
New, uncharacterized peaks appear in my HPLC/UPLC chromatogram after light exposure. Formation of Photodegradants: The compound is photolabile and is breaking down into one or more new chemical entities.Action: This is the expected outcome for a photosensitive compound. The next step is to perform a forced degradation study to intentionally generate these degradants for characterization.[16][17] Use a stability-indicating analytical method, and consider techniques like LC-MS to identify the structures of the new peaks.[6]
Interaction with Excipients/Solvent: The photodegradation may involve a reaction between the active compound and other components in the formulation or solvent.Action: Stress samples of the drug substance, placebo (formulation without the drug), and the drug product separately. Comparing the impurity profiles will help distinguish drug-related degradants from those arising from excipients.[16]
Inconsistent or non-reproducible photostability results between experiments. Variable Light Exposure: The total dose of light (lux hours and W·h/m²) may not be consistent across experiments due to lamp aging or inconsistent sample placement.[18]Action: Use a calibrated radiometer or lux meter to monitor the light dose at the sample plane.[13][14] Chemical actinometry can be used as an independent cross-check to verify the total UV exposure.[13][14]
Humidity Effects: For solid samples exposed to the chamber's atmosphere, variations in humidity can affect photostability.[18]Action: While not required by ICH Q1B for confirmatory studies, if you suspect humidity is a factor, monitor and control it within the chamber to ensure consistency.[18]

Troubleshooting Decision Workflow

G start Unexpected Degradation Observed check_dark Was a dark control used? start->check_dark dark_degraded Dark control also degraded? check_dark->dark_degraded Yes run_dark Run experiment again with a dark control. check_dark->run_dark No thermal_issue Issue is likely thermal or chemical instability. Investigate temperature effects and formulation. dark_degraded->thermal_issue Yes photodegradation_confirmed Photodegradation is confirmed. dark_degraded->photodegradation_confirmed No check_light Verify light source (ICH Q1B compliant, filtered <320nm). photodegradation_confirmed->check_light check_method Is analytical method stability-indicating? check_light->check_method validate_method Develop/validate a stability-indicating method. check_method->validate_method No characterize Proceed to characterize degradation products (e.g., LC-MS). check_method->characterize Yes G cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis prep_solid Prepare Solid Sample (Thin Layer) expose Place samples in ICH Q1B Chamber prep_solid->expose prep_solution Prepare Solution Sample (Quartz Cuvette) prep_solution->expose prep_dark Prepare Dark Control (Wrap in Foil) prep_dark->expose monitor Expose to UV/Vis Light (Monitor Dose & Temp) expose->monitor analyze_hplc Analyze all samples via HPLC-PDA monitor->analyze_hplc compare Compare Chromatograms: Exposed vs. Dark vs. T=0 analyze_hplc->compare evaluate Evaluate Peak Purity, Mass Balance, Degradants compare->evaluate G cluster_pathways Degradation Pathways MorpholineCompound Morpholine-Containing Compound (Ground State) ExcitedState Excited State* MorpholineCompound->ExcitedState Absorption PathwayA Oxidative Ring Cleavage Leads to open-chain compounds with aldehyde, acid, or alcohol groups ExcitedState->PathwayA PathwayB N-Dealkylation / C-N Cleavage Forms amino acid-like intermediates and other fragments ExcitedState->PathwayB PathwayC Photo-oxidation Often involves reactive oxygen species (ROS) ExcitedState->PathwayC Photon Photon (hν) Photon->MorpholineCompound FinalProducts Mixture of Photodegradation Products PathwayA->FinalProducts PathwayB->FinalProducts PathwayC->FinalProducts

References

preventing degradation of 2-Morpholinoisonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Morpholinoisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent and address potential degradation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound is stored under the recommended conditions (see FAQ 1).

    • Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments.

    • Assess Solution Stability: If you must use a stock solution over time, it is crucial to assess its stability in your specific solvent and storage conditions. A stability-indicating analytical method, such as HPLC, should be used.

    • Control Environmental Factors: Protect solutions from light and store them at a consistent, appropriate temperature.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study (see Section III for a general protocol). This involves intentionally stressing the compound under conditions like acid, base, oxidation, and light to generate potential degradants.

    • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures of the degradation products.

    • Review Potential Degradation Pathways: Based on the chemical structure of this compound, consider potential degradation pathways such as oxidation of the morpholine or pyridine ring, or hydrolysis of the morpholine substituent under harsh conditions (see Section IV).

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C. Protect from moisture and light to minimize the risk of hydrolysis and photodegradation.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. It is highly recommended to perform a stability study for your specific solution conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, which includes a morpholine ring and a pyridine carboxylic acid moiety, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The nitrogen atom in the morpholine ring and the pyridine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Hydrolysis: Under strongly acidic or basic conditions, the C-N bond connecting the morpholine ring to the pyridine ring could potentially undergo hydrolysis.

  • Photodegradation: Pyridine derivatives can be susceptible to degradation upon exposure to UV light.[1]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) can provide higher resolution and is invaluable for the identification of unknown degradation products.

III. Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. The extent of degradation should ideally be in the range of 5-20% for the results to be meaningful.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C) for a defined period.

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation (Solid and Solution):

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Table 1: Example Data Presentation for Forced Degradation Study

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl24 h60°C92.57.52
0.1 M NaOH24 h60°C88.211.83
3% H₂O₂24 hRoom Temp95.14.91
Heat (Solid)48 h105°C98.61.41
Photolytic (Solution)7 daysRoom Temp96.33.72

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

IV. Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. The depicted products are hypothetical and would require experimental confirmation.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photodegradation Photodegradation main This compound n_oxide Pyridine N-oxide derivative main->n_oxide H₂O₂ morpholine_n_oxide Morpholine N-oxide derivative main->morpholine_n_oxide H₂O₂ hydrolyzed_product 2-Hydroxyisonicotinic acid + Morpholine main->hydrolyzed_product Acid/Base photoproducts Various Photoproducts main->photoproducts UV/Vis Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for assessing the stability of this compound.

G start Start: Obtain this compound storage Store under recommended conditions (Cool, Dry, Dark) start->storage prep_solution Prepare Stock Solution storage->prep_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep_solution->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis data_analysis Analyze Data: - Purity of Main Peak - Formation of Degradants hplc_analysis->data_analysis decision Is the compound stable under test conditions? data_analysis->decision stable Proceed with Experiments decision->stable Yes unstable Troubleshoot: - Adjust Storage/Handling - Identify Degradants decision->unstable No identify_degradants Characterize Degradation Products (LC-MS, NMR) unstable->identify_degradants

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Strategies to Minimize Off-target Effects of 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Morpholinoisonicotinic acid, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5).

Disclaimer: Publicly available, comprehensive off-target screening data specifically for this compound is limited. The following guidance is based on best practices for minimizing off-target effects of kinase inhibitors in general and provides a framework for researchers to characterize the selectivity of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, the compound blocks the canonical TGF-β signaling pathway.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. With kinase inhibitors like this compound, these effects can arise from binding to other kinases with similar ATP-binding pockets. Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and unpredictable phenotypic changes.

Q3: How can I experimentally determine the off-target profile of this compound in my system?

A3: Several experimental approaches can be used to identify off-target effects:

  • Kinase Profiling: Screening the compound against a large panel of recombinant kinases can identify other kinases that are inhibited.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding. A proteome-wide CETSA can identify off-target binders.

  • Quantitative Proteomics: Techniques like phosphoproteomics can reveal changes in the phosphorylation status of downstream substrates of unintendedly inhibited kinases.

Q4: What are the general strategies to minimize off-target effects in my experiments?

A4:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound that effectively inhibits ALK5 signaling.

  • Use a Structurally Unrelated Inhibitor: Confirm key findings using a different, structurally distinct ALK5 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform Rescue Experiments: In a cellular model, express a drug-resistant mutant of ALK5. If the phenotype induced by this compound is reversed, it confirms an on-target mechanism.

  • Employ Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout ALK5 and compare the resulting phenotype to that observed with the inhibitor.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
High cellular toxicity at expected effective concentrations. Off-target inhibition of a kinase essential for cell viability.1. Perform a dose-response viability assay: Determine the concentration at which toxicity is observed and compare it to the IC50 for ALK5 inhibition. 2. Conduct a kinase panel screen: Identify potential off-target kinases known to be critical for cell survival. 3. Use a structurally unrelated ALK5 inhibitor: Assess if a different ALK5 inhibitor exhibits similar toxicity.
Observed phenotype does not align with known TGF-β signaling roles. The phenotype may be driven by one or more off-targets.1. Validate ALK5 target engagement: Use Western blot to confirm inhibition of Smad2/3 phosphorylation. 2. Perform a rescue experiment: Introduce an inhibitor-resistant ALK5 mutant to see if the phenotype is reversed. 3. Utilize phosphoproteomics: Identify signaling pathways that are perturbed, which may point to off-target kinase inhibition.
Inconsistent results between experiments. Compound degradation, precipitation, or variability in experimental conditions.1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to avoid freeze-thaw cycles. 2. Ensure compound solubility: Visually inspect media for precipitation after adding the compound. 3. Standardize protocols: Maintain consistent cell density, passage number, and treatment duration.
Discrepancy between biochemical and cellular activity. Poor cell permeability or rapid metabolism of the compound.1. Assess cell permeability: Use assays to determine if the compound is effectively entering the cells. 2. Evaluate compound stability: Analyze the metabolic stability of the inhibitor in your specific cell culture conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Methodology: A common method is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (commercial panels are available).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • 96- or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each concentration and determine the IC50 values for any inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages with its intended target (ALK5) and to identify potential off-targets in a cellular context.

Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.

Materials:

  • Cells of interest.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermocycler.

  • Lysis buffer.

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat with this compound or vehicle control for a specified time.

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection and Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of ALK5 (and other proteins for proteome-wide analysis) in the supernatant by Western blot or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples indicates target engagement.

Visualizations

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor This compound Inhibitor->TGFbRI Inhibits

Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.

Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Kinase_Profiling Kinase Panel Screen Potential_Off_Targets Identify Potential Off-Targets Kinase_Profiling->Potential_Off_Targets Proteomics Quantitative Proteomics (e.g., Phosphoproteomics) Proteomics->Potential_Off_Targets CETSA_MS Proteome-wide CETSA CETSA_MS->Potential_Off_Targets Dose_Response Dose-Response Curve Validated_Off_Target Confirm On-Target vs. Off-Target Phenotype Dose_Response->Validated_Off_Target Orthogonal_Inhibitor Structurally Unrelated Inhibitor Orthogonal_Inhibitor->Validated_Off_Target Rescue_Experiment Rescue with Resistant Mutant Rescue_Experiment->Validated_Off_Target Genetic_Validation Genetic Knockdown/Knockout Genetic_Validation->Validated_Off_Target Start Start: Suspected Off-Target Effect Start->Kinase_Profiling Start->Proteomics Start->CETSA_MS Potential_Off_Targets->Dose_Response Potential_Off_Targets->Orthogonal_Inhibitor Potential_Off_Targets->Rescue_Experiment Potential_Off_Targets->Genetic_Validation

Technical Support Center: Overcoming Resistance to 2-Morpholinoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific mechanisms of resistance to 2-Morpholinoisonicotinic acid have not been extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles of drug resistance observed with other anti-cancer agents and provide a framework for investigating and overcoming resistance to this compound in your cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the likely mechanisms?

A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on common patterns of drug resistance, potential causes include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibitory effect of the drug.[2] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[2]

  • Alterations in the Drug Target: While the specific target of this compound is not defined in the provided context, mutations or upregulation of the target protein can prevent the drug from binding effectively or require higher concentrations for inhibition.

  • Changes in Downstream Effectors: Alterations in proteins downstream of the drug's target can also lead to resistance. For example, if the drug inhibits a kinase, but a downstream signaling molecule becomes constitutively active, the drug's effect will be nullified.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically 5 to 10-fold or higher) indicates the development of acquired resistance.[2] This is determined using a cell viability assay, such as the MTT or XTT assay.[3][4][5][6][7]

Q3: If my cells are resistant to this compound, will they also be resistant to other drugs?

A3: This depends on the mechanism of resistance. If resistance is due to the upregulation of broad-spectrum drug efflux pumps like ABCB1, your cells may exhibit cross-resistance to a variety of other structurally unrelated drugs.[1] However, if the resistance mechanism is specific to the drug's target or a particular signaling pathway, the cells may remain sensitive to drugs with different mechanisms of action.

Q4: What is the first step I should take to troubleshoot resistance?

A4: The first step is to perform a dose-response experiment to confirm the shift in the IC50 value. Once resistance is confirmed, you can begin to investigate the underlying mechanisms. A logical starting point is to examine the expression of common ABC transporters and the activation status of key survival pathways like PI3K/AKT and MAPK/ERK.

Troubleshooting Guide

Problem 1: My cell line shows a significantly higher IC50 for this compound compared to published data or my own initial experiments.

This suggests that your cell line has either developed acquired resistance or has intrinsic resistance.

Workflow for Investigating Acquired Resistance

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 Strategy Development Start Decreased sensitivity to This compound observed IC50 Determine IC50 values for parental and suspected resistant cell lines (MTT Assay) Start->IC50 Compare Compare IC50 values. Is there a >10-fold increase? IC50->Compare Efflux Investigate Drug Efflux: - qRT-PCR for ABCB1, ABCG2 mRNA - Western Blot for P-gp, BCRP protein Compare->Efflux Yes Bypass Investigate Bypass Pathways: - Western Blot for p-AKT, total AKT,  p-ERK, total ERK Compare->Bypass Yes Target Investigate Drug Target: - Sequencing of putative target gene - Western Blot for target protein expression Compare->Target Yes Inhibitor Combine this compound with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) Efflux->Inhibitor Pathway_Inhibitor Combine this compound with a PI3K/mTOR or MEK inhibitor Bypass->Pathway_Inhibitor Alternative Switch to an alternative therapeutic agent with a different mechanism of action Target->Alternative

Caption: Workflow for troubleshooting acquired resistance.

Suggested Actions & Data Interpretation:

  • Confirm Resistance: As outlined in the workflow, perform a cell viability assay to determine the IC50 values for both your parental (sensitive) and the suspected resistant cell lines.

    • Data Presentation:

      Cell LineThis compound IC50 (µM)Fold Resistance
      Parental1.5 ± 0.21.0
      Resistant25.0 ± 3.516.7
  • Investigate Drug Efflux: Measure the mRNA and protein expression levels of key ABC transporters.

    • qRT-PCR: A significant increase in ABCB1 or ABCG2 mRNA in the resistant line points to a drug efflux mechanism.

    • Western Blot: Increased protein levels of P-gp or BCRP in the resistant line would confirm the qRT-PCR results.

    • Data Presentation (qRT-PCR):

      GeneParental (Relative Expression)Resistant (Relative Expression)Fold Change
      ABCB11.0 ± 0.115.2 ± 1.815.2
      ABCG21.0 ± 0.21.3 ± 0.31.3
  • Analyze Bypass Pathways: Probe the activation status of key signaling pathways using Western blotting.

    • Western Blot: Increased phosphorylation of AKT or ERK in the resistant line, especially in the presence of this compound, suggests activation of these bypass pathways.

    • Data Presentation (Western Blot Densitometry):

      ProteinParental (Relative Density)Resistant (Relative Density)
      p-AKT (Ser473)1.04.5
      Total AKT1.01.1
      p-ERK1/21.00.9
      Total ERK1/21.01.0
Problem 2: My cells show immediate, or de novo, resistance to this compound.

This suggests your cell line has intrinsic resistance mechanisms.

Possible Causes and Solutions:

  • High Basal Expression of ABC Transporters: Some cell lines naturally have high levels of drug efflux pumps.

    • Troubleshooting: Use qRT-PCR or Western blotting to check the basal expression of ABC transporters. If high, consider using a cell line known to have low expression or co-administer an ABC transporter inhibitor.

  • Pre-existing Mutations: Your cell line may have mutations in the drug's target or in key downstream signaling molecules that render it insensitive to the drug.

    • Troubleshooting: If the target is known, sequence the gene in your cell line. Analyze the basal activation state of key survival pathways like PI3K/AKT and MAPK/ERK.

  • Cell Line Misidentification or Contamination: Ensure your cell line is what you believe it is and is free from contamination.

    • Troubleshooting: Perform short tandem repeat (STR) profiling to authenticate your cell line. Regularly test for mycoplasma contamination.

Hypothetical Signaling Pathway and Resistance

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and potential mechanisms of resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates Drug_Efflux ABC Transporter (e.g., P-gp) PI3K PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Target Hypothetical Target (e.g., Kinase X) Target->Proliferation Drug This compound Drug->Drug_Efflux Pumped Out Drug->Target Inhibits

Caption: Hypothetical signaling pathway and resistance mechanisms.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound.[2][3]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is for analyzing protein expression and phosphorylation status.[8][9][10][11]

  • Cell Lysis: Lyse sensitive and resistant cells (both untreated and treated with this compound) with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-p-AKT, anti-total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring mRNA expression levels of genes like ABCB1 and ABCG2.[12][13][14]

  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[13]

References

Technical Support Center: Optimization of Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug dosage and administration in animal models.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues that may arise during your in vivo experiments.

Issue 1: High Variability in Animal Response to Treatment

  • Question: We are observing significant variability in the therapeutic response among animals within the same dosage group. What could be the cause, and how can we mitigate this?

  • Answer: High variability can stem from several factors. Inconsistent administration technique is a primary culprit. Ensure that all personnel are thoroughly trained and standardized on the chosen administration route to minimize differences in dosing accuracy and animal stress levels.[1][2] Biological variability among animals can also contribute. To address this, ensure your animal cohorts are homogenous in terms of age, weight, and genetic background. Increasing the number of animals per group can also enhance statistical power and help differentiate true biological effects from random variation. Finally, consider the formulation of your compound. If it is a suspension, ensure it is uniformly mixed before each administration to prevent settling of the active ingredient.[3]

Issue 2: Adverse Reactions at the Injection Site

  • Question: Our animals are developing inflammation, swelling, or lesions at the injection site. What are the potential causes and solutions?

  • Answer: Injection site reactions are often caused by the physicochemical properties of the formulation, such as pH, osmolality, and the vehicle used.[3] Highly acidic or alkaline solutions can cause tissue irritation. Whenever possible, buffer your formulation to a physiological pH. The choice of vehicle is also critical; some organic solvents can be irritant. Consider using biocompatible vehicles like saline, phosphate-buffered saline (PBS), or cyclodextrin formulations. The volume and speed of the injection also play a role. Administering large volumes or injecting too rapidly can cause tissue distension and damage.[1][4] It is advisable to use the smallest effective volume and inject slowly and steadily. If large volumes are necessary, consider splitting the dose across multiple injection sites.[1][4]

Issue 3: Signs of Animal Distress or Toxicity at Predicted Safe Doses

  • Question: Animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) at doses that were predicted to be safe based on in vitro data. How should we proceed?

  • Answer: A discrepancy between in vitro and in vivo toxicity can arise from several factors. The first step is to immediately halt dosing in animals showing severe distress and re-evaluate your starting dose.[5] It is crucial to conduct a dose-range finding study, such as a Maximum Tolerated Dose (MTD) study, to empirically determine the safe dosage range in your specific animal model.[5][6] This involves administering a range of doses to small groups of animals and closely monitoring them for clinical signs of toxicity.[5] Additionally, consider the possibility of off-target effects of your compound or unexpected metabolic byproducts that are not apparent in in vitro systems. Pharmacokinetic (PK) analysis can also provide insights into whether the drug is accumulating to unexpectedly high levels.

Issue 4: Difficulty with Oral Gavage Administration

  • Question: We are experiencing difficulties with oral gavage, including animal resistance, regurgitation, and signs of respiratory distress. What are the best practices to avoid these complications?

  • Answer: Proper technique is paramount for successful and safe oral gavage.[7] Ensure you are using the correct size and type of gavage needle for the animal; flexible or ball-tipped needles are generally recommended to minimize the risk of esophageal or gastric injury.[7][8][9] The length of the needle should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[9][10] Proper restraint is also critical to prevent movement and ensure the head and neck are extended to create a straight path to the esophagus.[7][10] If you encounter resistance, do not force the needle; withdraw and attempt again. Administer the substance slowly to prevent regurgitation and potential aspiration.[11]

Frequently Asked Questions (FAQs)

This section addresses common questions related to dosage and administration in animal models.

Q1: How do I convert a human dose to an animal dose?

  • A1: Direct conversion of doses based on body weight alone is often inaccurate due to differences in metabolism and body surface area between species.[12] A more accepted method is to use allometric scaling, which takes into account the body surface area. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

    HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

    The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[13] Standard Km values for various species are available in literature and regulatory guidance documents.[14][15]

Q2: What are the recommended maximum injection volumes for different administration routes in mice and rats?

  • A2: Adhering to recommended maximum injection volumes is crucial to avoid tissue damage and animal distress. These volumes can vary slightly based on institutional guidelines, but general recommendations are provided in the table below.

Q3: How do I choose the appropriate administration route for my compound?

  • A3: The choice of administration route depends on the physicochemical properties of your compound, the desired pharmacokinetic profile, and the therapeutic target.[1]

    • Oral (PO): Suitable for compounds with good oral bioavailability. It is a convenient and less invasive route.[1]

    • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. It is ideal for compounds with poor absorption or for achieving precise plasma concentrations.[1]

    • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV, which can be beneficial for prolonged drug exposure.[1]

    • Intraperitoneal (IP): Offers rapid absorption, though it can be more variable than IV.

    • Intramuscular (IM): Can provide a depot effect for sustained release but is often avoided in smaller rodents due to their small muscle mass.[1]

Q4: What is the importance of a dose-response study?

  • A4: A dose-response study is essential for establishing the relationship between the dose of a drug and its biological effect.[16][17] This allows for the determination of key parameters such as the effective dose (ED50) and the toxic dose (TD50). The design of these studies, including the selection of dose levels and the number of animals per group, is critical for obtaining reliable data.[16][18][19] A well-designed dose-response study is fundamental for selecting an appropriate dose for subsequent efficacy studies.

Data Presentation

Table 1: Recommended Maximum Injection Volumes (ml/kg) for Mice and Rats

Route of AdministrationMouse (ml/kg)Rat (ml/kg)
Intravenous (IV) - Bolus55[20]
Intravenous (IV) - Slow1010[20]
Subcutaneous (SC)1010
Intraperitoneal (IP)1010
Intramuscular (IM)55
Oral (PO) - Gavage10[7][11]10-20[7]

Table 2: Recommended Needle Sizes for Common Injection Routes

SpeciesRouteGauge
MouseIV (Tail Vein)27-30G[21]
SC25-27G[22]
IP25-27G
Oral Gavage20-24G[8][11]
RatIV (Tail Vein)25-27G[20][21]
SC23-25G
IP23-25G
Oral Gavage16-18G[7]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection in Mice

  • Preparation:

    • Warm the substance to be injected to approximately 37°C.[22]

    • Weigh the mouse and calculate the required injection volume.[22]

    • Use a sterile syringe with a 25-27G needle.[22]

  • Restraint:

    • Restrain the mouse by grasping the loose skin over the shoulders and back.[23][24] This will create a "tent" of skin.

  • Injection:

    • Clean the injection site with 70% isopropyl alcohol.[22][23]

    • Insert the needle, with the bevel facing up, into the base of the skin tent, parallel to the body.[22][25]

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspirate). If blood appears, reposition the needle.[22][23]

    • Inject the substance slowly and steadily.[23][25]

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Monitor the animal for any adverse reactions.

Protocol 2: Intravenous (IV) Tail Vein Injection in Rats

  • Preparation:

    • Warm the rat's tail to induce vasodilation. This can be done using a heating lamp or by immersing the tail in warm water.[26][27]

    • Weigh the rat and calculate the injection volume.

    • Use a sterile syringe with a 25-27G needle.[20]

  • Restraint:

    • Place the rat in a suitable restraint device, allowing the tail to be accessible.[26][27]

  • Injection:

    • Identify one of the lateral tail veins.

    • Clean the injection site with an antiseptic solution.[27]

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[21][26]

    • A small flash of blood in the needle hub may indicate successful placement.[21]

    • Inject the substance slowly. If resistance is felt or a bleb forms, the needle is not in the vein and should be repositioned.[21]

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.[20][27]

    • Monitor the animal.

Protocol 3: Oral Gavage in Mice

  • Preparation:

    • Weigh the mouse and determine the appropriate dosing volume.[7][10] The maximum volume is typically 10 ml/kg.[7][11]

    • Select an appropriately sized gavage needle (e.g., 20-22G for most adult mice).[11]

    • Measure the gavage tube from the tip of the mouse's nose to the last rib and mark it to prevent over-insertion.[7][10]

  • Restraint:

    • Scruff the mouse firmly to immobilize the head.[10]

    • Hold the mouse in a vertical position, extending the head and neck to create a straight line to the esophagus.[7][10]

  • Administration:

    • Gently insert the gavage tube into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[7][11] The tube should pass easily without force.[7]

    • Once the tube is in place, administer the substance slowly.[11]

  • Post-administration:

    • Gently remove the gavage tube.

    • Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[7]

Mandatory Visualization

Dose_Optimization_Workflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies In_Vitro_Studies In Vitro Studies (IC50, Cytotoxicity) Dose_Conversion Dose Conversion (Allometric Scaling) In_Vitro_Studies->Dose_Conversion Estimate Starting Dose MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Conversion->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Select Doses Dose_Response_Study Dose-Response Study MTD_Study->Dose_Response_Study Select Doses PK_Study->Dose_Response_Study Inform Dosing Regimen Efficacy_Study Efficacy Study Dose_Response_Study->Efficacy_Study Select Optimal Dose

Caption: Workflow for Dose Optimization in Animal Models.

Drug_Metabolism_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Administered_Drug Administered Drug Systemic_Circulation Systemic Circulation (Blood) Administered_Drug->Systemic_Circulation Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue Liver Liver (CYP450) Systemic_Circulation->Liver Kidney_Bile Kidney / Bile Systemic_Circulation->Kidney_Bile Pharmacological_Effect Pharmacological Effect Target_Tissue->Pharmacological_Effect Metabolites Metabolites Liver->Metabolites Metabolites->Systemic_Circulation Metabolites->Kidney_Bile Excretion_Node Excretion Kidney_Bile->Excretion_Node

Caption: General Pathway of Drug Metabolism and Action.

References

identifying and characterizing degradation products of 2-Morpholinoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of 2-Morpholinoisonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the forced degradation studies of this compound.

IssuePossible Cause(s)Troubleshooting Steps
No degradation observed under stress conditions. 1. High intrinsic stability of the molecule. 2. Stress conditions are too mild. 3. Inadequate analytical method sensitivity.1. Document the high stability under the tested conditions. 2. Increase the severity of stress (e.g., higher acid/base concentration, higher temperature, longer exposure time). Avoid overly harsh conditions that may lead to unrealistic degradation pathways. 3. Ensure the analytical method (e.g., HPLC-UV) is validated for its stability-indicating properties and has a low limit of detection for potential degradants.
Inconsistent or irreproducible degradation results. 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). 2. Impurities in the starting material degrading at different rates. 3. Complex secondary degradation reactions.1. Standardize all experimental parameters using calibrated equipment and ensure consistent sample preparation. 2. Characterize the purity of the this compound starting material. 3. Analyze samples at multiple time points to differentiate between primary and secondary degradation products.
Difficulty in identifying degradation products. 1. Low concentration of degradants. 2. Co-elution of degradation products with the parent peak or other degradants. 3. Degradation products lack a chromophore for UV detection.1. Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS. 2. Optimize the chromatographic method by adjusting the mobile phase composition, pH, column type, or gradient profile. 3. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with HPLC.
Unexpected peaks in the chromatogram. 1. Impurities in the reagents or solvents used. 2. Interaction of the analyte with excipients (if in a formulation). 3. Formation of unexpected degradation products.1. Run blank experiments with only the reagents and solvents to identify any extraneous peaks. 2. Perform forced degradation studies on the placebo to identify any degradants originating from the excipients. 3. Utilize LC-MS/MS to obtain mass and fragmentation data for the unknown peaks to aid in structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors related to its chemical structure, which includes a morpholine ring and a pyridine carboxylic acid moiety. Key factors include:

  • pH: The basicity of the morpholine nitrogen and the acidic nature of the carboxylic acid group make the compound susceptible to pH-dependent degradation.

  • Oxidizing agents: The morpholine ring is susceptible to oxidation, which can lead to N-oxides or ring-opened products.

  • Light (Photostability): Pyridine rings can be susceptible to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure, the following are potential degradation products:

  • N-oxide derivatives: Oxidation of the nitrogen atom in the morpholine ring is a common degradation pathway for morpholine-containing compounds.

  • Products of morpholine ring opening: Under harsh oxidative or hydrolytic conditions, the morpholine ring may undergo cleavage to form more polar, acyclic compounds.

  • Hydroxylated derivatives: Oxidation may also lead to the formation of hydroxylated species on the morpholine ring.

  • Decarboxylation product: While generally stable, the isonicotinic acid moiety could potentially undergo decarboxylation under severe thermal stress.

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 N HCl (80°C, 24h)2.1%1DP1 (4.5 min)
0.1 N NaOH (80°C, 24h)3.5%2DP1 (4.5 min), DP2 (5.8 min)
3% H₂O₂ (RT, 24h)12.8%3DP3 (7.2 min), DP4 (8.1 min)
Thermal (105°C, 48h)1.5%1DP5 (9.3 min)
Photolytic (ICH Q1B)8.9%2DP6 (6.5 min), DP7 (10.2 min)

Table 2: Purity and Mass Balance Data from Forced Degradation Studies

Stress ConditionPeak Purity of Parent DrugMass Balance (%)
0.1 N HCl>0.99999.5%
0.1 N NaOH>0.99999.2%
3% H₂O₂>0.99998.8%
Thermal>0.99999.8%
Photolytic>0.99999.1%

Experimental Protocols

1. Preparation of Stock and Stress Solutions

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. After cooling, neutralize with 0.1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. After cooling, neutralize with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve the stressed solid in the mobile phase.

2. Stability-Indicating HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 80°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 80°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Q1B, Solid) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknowns pathway Elucidate Degradation Pathways hplc->pathway lcms->pathway report Generate Stability Report pathway->report

Caption: General workflow for forced degradation studies.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation parent This compound n_oxide Morpholine N-Oxide Derivative parent->n_oxide ring_opened Ring-Opened Products parent->ring_opened hydroxylated Hydroxylated Derivatives parent->hydroxylated hydrolysis_prod Minor Hydrolytic Products parent->hydrolysis_prod photo_prod Photodegradation Products parent->photo_prod

Caption: Potential degradation pathways for this compound.

Validation & Comparative

Validating the Purity and Identity of 2-Morpholinoisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity and identity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Morpholinoisonicotinic acid, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of appropriate analytical techniques.

This compound is commonly synthesized via the nucleophilic substitution of 2-chloroisonicotinic acid with morpholine. The primary impurity of concern is the unreacted starting material, 2-chloroisonicotinic acid, which can impact the yield, safety, and efficacy of downstream products. This guide will focus on distinguishing this compound from this key impurity.

Data Presentation: Purity and Identity Analysis

The following tables summarize the quantitative data obtained from various analytical techniques used to assess the purity and confirm the identity of a synthesized batch of this compound against the starting material, 2-chloroisonicotinic acid.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

CompoundRetention Time (min)Peak Area (%)
This compound5.899.2
2-chloroisonicotinic acid8.20.8

Table 2: Spectroscopic Data for Identity Confirmation

TechniqueThis compound2-chloroisonicotinic acid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 3.70 (t, 4H), 3.45 (t, 4H)8.50 (d, 1H), 7.90 (s, 1H), 7.70 (d, 1H)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ = 209.09[M-H]⁻ = 155.99
Elemental Analysis (%) C: 57.69, H: 5.81, N: 13.45 (Calculated: C: 57.69, H: 5.81, N: 13.46)C: 45.74, H: 2.56, N: 8.89 (Calculated: C: 45.74, H: 2.56, N: 8.89)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed to separate this compound from its primary impurity, 2-chloroisonicotinic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • 0-10 min: 10-90% acetonitrile

    • 10-15 min: 90% acetonitrile

    • 15-20 min: 10% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample and monitor the chromatogram for the elution of the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values of the peaks should be consistent with the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides confirmation of the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode for this compound and negative ion mode for 2-chloroisonicotinic acid.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer.

  • Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak.

Elemental Analysis for Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: A precisely weighed amount of the dried sample is required.

  • Analysis: The instrument combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂, from which the elemental percentages are calculated.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity & Identity Validation start 2-chloroisonicotinic acid + Morpholine reaction Nucleophilic Substitution start->reaction product Crude this compound reaction->product purification Recrystallization / Chromatography product->purification hplc HPLC-UV (Purity Assessment) purification->hplc nmr ¹H NMR (Identity Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms elemental Elemental Analysis (Composition) purification->elemental final_product Validated this compound hplc->final_product Purity > 99% nmr->final_product Structure Confirmed ms->final_product Correct MW elemental->final_product Correct Composition

Caption: Experimental workflow for the synthesis and validation of this compound.

signaling_pathway 2_MIA 2-Morpholinoisonicotinic Acid Derivative Receptor Cell Surface Receptor 2_MIA->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Inhibits Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling pathway activated by a this compound derivative.

comparative analysis of 2-Morpholinoisonicotinic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Morpholinoisonicotinic acid with other kinase inhibitors cannot be provided at this time due to the absence of publicly available scientific literature demonstrating its activity as a kinase inhibitor.

To illustrate the methodology and provide a valuable resource for researchers, this guide presents a comparative analysis of three well-characterized inhibitors of the proto-oncogene tyrosine-protein kinase c-Src: Dasatinib, Saracatinib, and Bosutinib. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathway to support informed decisions in research and drug development.

Introduction to c-Src and its Inhibitors

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Aberrant activation of c-Src has been implicated in the development and progression of various human cancers, making it an attractive target for therapeutic intervention.[2] Dasatinib, Saracatinib, and Bosutinib are potent small molecule inhibitors that target the kinase activity of c-Src and are at different stages of clinical development and use.[3]

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Dasatinib, Saracatinib, and Bosutinib against c-Src kinase in cell-free biochemical assays. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorTarget KinaseIC50 (nM)
Dasatinibc-Src0.8[3]
Saracatinib (AZD0530)c-Src2.7[4][5]
Bosutinib (SKI-606)c-Src1.2[6][7]

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50) in a cell-free system.

Materials:

  • Purified recombinant c-Src kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system

  • Test inhibitors (Dasatinib, Saracatinib, Bosutinib) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microtiter plates

  • Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for luminescence-based assays like ADP-Glo™)[8]

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. Prepare a master mix containing the purified c-Src kinase and the specific substrate in the same buffer.

  • Kinase Reaction: To each well of a 96-well plate, add the kinase/substrate master mix. Subsequently, add the serially diluted inhibitors to their respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Detection and Quantification: The amount of phosphorylated substrate is quantified. For assays using radiolabeled ATP, this is done by measuring the radioactivity incorporated into the substrate. For ELISA-based assays, a phosphospecific antibody is used, followed by a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal. For luminescence-based assays, the amount of ADP produced is measured.[8]

  • Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Objective: To determine the concentration of an inhibitor required to reduce the phosphorylation of a downstream substrate of the target kinase in intact cells.

Materials:

  • A relevant cell line that expresses the target kinase (e.g., a cancer cell line with activated c-Src signaling).

  • Cell culture medium and supplements.

  • Test inhibitors (Dasatinib, Saracatinib, Bosutinib) dissolved in a suitable solvent (e.g., DMSO).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies: A primary antibody specific for the phosphorylated form of a known c-Src substrate (e.g., phospho-FAK, phospho-paxillin) and a primary antibody for the total protein as a loading control.

  • Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).

  • Western blotting or ELISA equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere and grow. Treat the cells with a range of concentrations of the test inhibitors for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in subsequent steps.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the appropriate secondary antibody. Visualize the protein bands using a chemiluminescent or fluorescent detection system. Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

    • ELISA: Use a sandwich ELISA kit where the wells are coated with a capture antibody for the target substrate. Add the cell lysates to the wells, followed by a detection antibody that recognizes the phosphorylated form of the substrate. A subsequent enzymatic reaction generates a measurable signal.

  • Data Analysis: Quantify the intensity of the phosphorylated protein bands (Western blot) or the signal from the ELISA. Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Visualizations

c-Src Signaling Pathway

The following diagram illustrates the central role of c-Src in integrating signals from various cell surface receptors and activating multiple downstream pathways that regulate key cellular functions.

c_Src_Signaling_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src c-Src RTKs->c_Src Integrins Integrins Integrins->c_Src GPCRs G-Protein Coupled Receptors GPCRs->c_Src FAK FAK c_Src->FAK Ras_MAPK Ras-MAPK Pathway c_Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway c_Src->PI3K_Akt STAT3 STAT3 c_Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitors Dasatinib Saracatinib Bosutinib Inhibitors->c_Src

Caption: The c-Src signaling cascade and points of inhibition.

General Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing kinase inhibitors, from initial screening to cellular validation.

Kinase_Inhibitor_Workflow Compound_Library Compound Library Biochemical_Screening High-Throughput Biochemical Screening Compound_Library->Biochemical_Screening Hit_Identification Hit Identification (Active Compounds) Biochemical_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Biochemical) Hit_Identification->Dose_Response Cellular_Assay Cellular Kinase Inhibition Assay Dose_Response->Cellular_Assay Lead_Compound Lead Compound Characterization Cellular_Assay->Lead_Compound

Caption: A generalized workflow for kinase inhibitor discovery.

References

A Comparative Guide: 2-Morpholinoisonicotinic Acid vs. Piperidine-Containing Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of heterocyclic scaffolds is a critical determinant of the ultimate success of a drug candidate. Among the most prevalent six-membered saturated heterocycles in medicinal chemistry are morpholine and piperidine. The subtle substitution of a methylene group in piperidine with an oxygen atom in morpholine significantly alters the physicochemical and metabolic properties of the resulting molecule. This guide provides an objective comparison of 2-morpholinoisonicotinic acid and its conceptual piperidine-containing analogs, offering insights into their respective advantages and disadvantages in drug design, supported by experimental data from relevant case studies.

Physicochemical and Metabolic Properties: A Tale of Two Rings

The core distinction between morpholine and piperidine lies in the heteroatom within the ring—oxygen versus carbon, respectively. This difference imparts distinct properties that influence a compound's pharmacokinetic profile.

Morpholine: The electron-withdrawing nature of the oxygen atom in the morpholine ring generally leads to increased metabolic stability compared to the piperidine ring.[1] This is because the oxygen reduces the basicity of the nitrogen atom and can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1] Consequently, morpholine-containing compounds often exhibit a reduced rate of metabolic transformations, potentially leading to a longer half-life and lower clearance.[1]

Piperidine: The piperidine ring, lacking the electron-withdrawing oxygen, is more susceptible to various metabolic pathways.[1] Common metabolic transformations include N-dealkylation, C-oxidation leading to lactam formation, and ring-opening reactions.[1] While this can lead to more rapid clearance, the piperidine scaffold offers a versatile point for substitution to modulate lipophilicity and basicity.[2][3]

Performance in Drug Design: A Case Study in Kinase Inhibition

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of ZSTK474 and its piperazine-substituted analogs against the four Class I PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (Dimorpholino) 3.920.815.63.9
Analog 2a (Piperazino) >1000>1000>1000140
Analog 2b (N-acetylpiperazino) 2.921.018.02.9

Data sourced from a study on ZSTK474 analogs.[4] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

As the data indicates, the direct replacement of a single morpholine group in ZSTK474 with a piperazine (Analog 2a) resulted in a dramatic loss of inhibitory activity against PI3Kα, β, and γ isoforms, with a 36-fold reduction for PI3Kδ.[4] However, N-acetylation of the piperazine ring (Analog 2b) restored the potent inhibitory profile, highlighting the critical role of the electronic and steric properties of the substituent on the heterocyclic ring.[4]

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methods used to evaluate these compounds is crucial for interpreting the data.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation ZSTK474 ZSTK474 & Analogs (PI3K Inhibitors) ZSTK474->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors typically follows a standardized workflow to determine their potency and cellular effects.

General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies PI3K activity by measuring the amount of ADP produced during the kinase reaction.

1. Reagent Preparation:

  • Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA).[9]

  • Prepare a stock solution of the test compound (e.g., ZSTK474 analog) in 100% DMSO and create serial dilutions.

  • Prepare the PI3K enzyme and lipid substrate (e.g., PIP2) in the kinase assay buffer.[9]

  • Prepare ATP solution in water.[9]

2. Kinase Reaction:

  • In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or vehicle (DMSO).[9]

  • Add 4 µL of the enzyme/lipid mixture to each well.[9]

  • Initiate the reaction by adding 0.5 µL of 250 µM ATP.[9]

  • Incubate at room temperature for 60 minutes.[9]

3. Signal Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells (e.g., a cell line with a dysregulated PI3K pathway) in a 96-well plate at a predetermined optimal density.

  • Incubate the cells for 24 hours to allow for attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

1. Reagent Preparation:

  • Prepare liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).

  • Prepare a stock solution of the test compound.

  • Prepare an NADPH regenerating system.

2. Incubation:

  • Pre-warm the microsomal suspension and the test compound at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

  • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural log of the percentage of the remaining parent compound against time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.

Conclusion

The choice between incorporating a this compound scaffold or a piperidine-containing analog in a drug design project is nuanced and target-dependent. The morpholine moiety generally offers superior metabolic stability, which can be advantageous for achieving a desirable pharmacokinetic profile.[1] However, as demonstrated by the ZSTK474 case study, the piperidine (or its close analog, piperazine) scaffold, when appropriately substituted, can achieve comparable or even superior potency.[4] The key takeaway for drug development professionals is that while the inherent properties of these heterocycles provide a valuable starting point, extensive structure-activity relationship (SAR) studies are paramount to optimize the overall profile of a drug candidate for a specific biological target. The experimental protocols provided herein offer a foundational framework for conducting such critical evaluations.

References

Morpholine-Containing Kinase Inhibitors: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity profiles of prominent morpholine-containing kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

Due to the absence of publicly available selectivity data for 2-Morpholinoisonicotinic acid, this guide provides a comparative analysis of three well-characterized clinical-stage kinase inhibitors that feature the morpholine scaffold: Gedatolisib (PF-05212384) , Pictilisib (GDC-0941) , and Omipalisib (GSK2126458) . These inhibitors are primarily directed against the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular signals, such as growth factors and insulin, to regulate fundamental cellular processes.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[1] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties and biological activity. In the context of kinase inhibitors, it can form key interactions within the ATP-binding pocket of the target kinase.

Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling pathway and the points of intervention for the inhibitors discussed in this guide.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits protein synthesis when active Inhibitor Gedatolisib Pictilisib Omipalisib Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Selectivity Profile

The following table summarizes the in vitro potency of Gedatolisib, Pictilisib, and Omipalisib against the Class I PI3K isoforms and mTOR. The data presented are IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are measures of a drug's potency. Lower values indicate higher potency.

TargetGedatolisib (PF-05212384) IC50 (nM)Pictilisib (GDC-0941) IC50 (nM)Omipalisib (GSK2126458) Ki (nM)
PI3Kα (p110α) 0.430.019
PI3Kβ (p110β) 6330.13
PI3Kγ (p110γ) 8750.06
PI3Kδ (p110δ) 630.024
mTOR 1.6~580 (193-fold less active than against p110α)0.18 (mTORC1), 0.3 (mTORC2)

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Gedatolisib emerges as a potent dual inhibitor of all Class I PI3K isoforms and mTOR.[3] Its high potency against both PI3K and mTOR suggests it can comprehensively block the signaling pathway.

Pictilisib is a potent pan-PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.[4][5] However, it is significantly less potent against mTOR, making it a more PI3K-selective inhibitor compared to Gedatolisib and Omipalisib.[4]

Omipalisib demonstrates exceptional potency against all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes, with Ki values in the picomolar to low nanomolar range.[6][7] This makes it a highly potent dual PI3K/mTOR inhibitor.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are generalized protocols for common in vitro kinase assays used to generate the data presented above.

In Vitro Kinase Assay (Radiometric Format)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Radiometric_Assay_Workflow Start Start Step1 Prepare kinase, substrate, and inhibitor solutions Start->Step1 Step2 Incubate kinase with inhibitor Step1->Step2 Step3 Initiate reaction with [γ-33P]ATP and substrate Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Separate phosphorylated substrate from free [γ-33P]ATP (e.g., filter binding) Step4->Step5 Step6 Quantify radioactivity (Scintillation counting) Step5->Step6 End Determine IC50 Step6->End

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.

  • Kinase-Inhibitor Pre-incubation: In a microplate, incubate the kinase with the serially diluted inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and the substrate.

  • Incubation: Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction, typically by adding a strong acid or a chelating agent like EDTA.

  • Separation: Separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the phosphorylated substrate, followed by washing to remove the free ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a fluorescence-based assay that does not require a separation step.

HTRF_Assay_Workflow Start Start Step1 Prepare kinase, substrate, and inhibitor solutions Start->Step1 Step2 Incubate kinase, substrate, ATP, and inhibitor Step1->Step2 Step3 Add detection reagents: Europium-labeled antibody & XL665-labeled streptavidin Step2->Step3 Step4 Incubate to allow binding Step3->Step4 Step5 Measure HTRF signal Step4->Step5 End Determine IC50 Step5->End

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, ATP, and the test inhibitor.

  • Kinase Reaction: In a microplate, combine the kinase, biotinylated substrate, ATP, and serially diluted inhibitor. Allow the reaction to proceed.

  • Detection: Add the detection reagents: a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin conjugated to XL665 (an acceptor fluorophore).

  • Incubation: Incubate to allow the antibody to bind to the phosphorylated, biotinylated substrate, and for streptavidin-XL665 to bind to the biotin tag. This brings the Europium donor and the XL665 acceptor into close proximity.

  • Signal Measurement: Excite the Europium cryptate and measure the fluorescence emission from both the Europium and the XL665. A high FRET (Förster Resonance Energy Transfer) signal indicates high kinase activity (more phosphorylated substrate), while a low signal indicates inhibition.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

Gedatolisib, Pictilisib, and Omipalisib are all potent inhibitors of the PI3K pathway that incorporate a morpholine scaffold. However, they exhibit distinct selectivity profiles. Gedatolisib and Omipalisib are potent dual inhibitors of both PI3K and mTOR, with Omipalisib showing exceptional potency. Pictilisib, in contrast, is more selective for PI3K over mTOR. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or the desired therapeutic effect, whether it is a broad blockade of the PI3K/Akt/mTOR pathway or a more targeted inhibition of PI3K. The experimental protocols outlined provide a foundation for assessing the selectivity of novel kinase inhibitors.

References

cross-validation of in vitro and in vivo results for 2-Morpholinoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published literature reveals a significant gap in the scientific understanding of 2-Morpholinoisonicotinic acid, with no available in vitro or in vivo studies to facilitate a cross-validation of its biological effects. Therefore, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathways is not possible at this time.

Efforts to locate research detailing the biological activity, mechanism of action, or comparative efficacy of this compound in either laboratory-based cellular assays (in vitro) or within living organisms (in vivo) were unsuccessful. Publicly accessible scientific databases and research repositories do not appear to contain studies that would allow for the objective comparison and data synthesis required for the requested guide.

The absence of foundational research into the effects of this compound means that key elements for a comparative analysis, such as quantitative data on its efficacy and toxicity, detailed experimental methodologies, and an understanding of its molecular signaling pathways, are not available.

Researchers, scientists, and drug development professionals interested in this compound should be aware that any investigation into its properties would likely represent a novel area of study. Future research would first need to establish its basic biological effects through initial in vitro screening, followed by subsequent in vivo testing to determine its physiological impact. Only after such foundational data is generated and published would a cross-validation and comparative analysis be possible.

Unraveling the Therapeutic Potential of 2-Morpholinoisonicotinic Acid: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Novel Molecule in the Context of Established Therapies

In the landscape of drug discovery, novel chemical entities continually emerge, offering potential new avenues for treating a myriad of diseases. One such molecule, 2-Morpholinoisonicotinic acid, a compound featuring a morpholine ring attached to an isonicotinic acid backbone, has garnered interest for its potential therapeutic applications. This guide provides a comparative framework for evaluating the efficacy of this compound against current standard-of-care drugs in relevant therapeutic areas. Due to the nascent stage of research on this specific compound, this document will focus on the established biological activities of its core chemical moieties—isonicotinic acid and morpholine—to hypothesize potential applications and outline the necessary experimental framework for a comprehensive comparison.

Hypothetical Therapeutic Application: Oncology

The structural components of this compound suggest a potential role in oncology. The morpholine heterocycle is a privileged structure in medicinal chemistry, found in several approved drugs, including the anticancer agent gefitinib. Similarly, derivatives of isonicotinic acid have been investigated for their antiproliferative effects. Based on these precedents, we will frame our comparative analysis within the context of a specific cancer type where new therapeutic options are needed, such as non-small cell lung cancer (NSCLC).

Standard-of-Care Drugs for Non-Small Cell Lung Cancer (NSCLC):

For the purpose of this hypothetical comparison, we will consider two major classes of standard-of-care drugs for NSCLC:

  • Chemotherapy: Platinum-based agents (e.g., Cisplatin, Carboplatin) often in combination with other cytotoxic drugs (e.g., Pemetrexed, Gemcitabine).

  • Targeted Therapy: Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Osimertinib, Erlotinib) for patients with activating EGFR mutations.

Comparative Efficacy Data: A Hypothetical Framework

To rigorously assess the efficacy of this compound against these established treatments, a series of preclinical and clinical studies would be required. The following tables present a hypothetical summary of the types of quantitative data that would need to be generated.

Table 1: In Vitro Cytotoxicity in NSCLC Cell Lines

CompoundCell Line (EGFR status)IC₅₀ (µM)
This compound A549 (EGFR wild-type)Data to be determined
H1975 (EGFR L858R/T790M)Data to be determined
PC-9 (EGFR exon 19 del)Data to be determined
Cisplatin A549 (EGFR wild-type)Reference Value
H1975 (EGFR L858R/T790M)Reference Value
PC-9 (EGFR exon 19 del)Reference Value
Osimertinib A549 (EGFR wild-type)Reference Value
H1975 (EGFR L858R/T790M)Reference Value
PC-9 (EGFR exon 19 del)Reference Value

IC₅₀: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in NSCLC Xenograft Models

Treatment GroupXenograft ModelTumor Growth Inhibition (%)Overall Survival (days)
Vehicle Control H19750Baseline
This compound (Dose 1) H1975Data to be determinedData to be determined
This compound (Dose 2) H1975Data to be determinedData to be determined
Osimertinib (Standard Dose) H1975Reference ValueReference Value

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are outlines for key experiments that would be necessary to generate the data for our comparative analysis.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human NSCLC cell lines (A549, H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound, Cisplatin, or Osimertinib for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: In Vivo Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: H1975 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and treated with vehicle control, this compound (at various doses), or Osimertinib via oral gavage or intraperitoneal injection daily.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Overall survival is also monitored.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

G cluster_0 Hypothetical Signaling Pathway for this compound in NSCLC 2-Morpholinoisonicotinic_acid 2-Morpholinoisonicotinic_acid Target_Protein Putative Target (e.g., Kinase, Enzyme) 2-Morpholinoisonicotinic_acid->Target_Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Target_Protein->Downstream_Signaling Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

G cluster_1 Experimental Workflow for Preclinical Evaluation In_Vitro_Screening In Vitro Cytotoxicity (NSCLC Cell Lines) Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Toxicology_Studies Preliminary Toxicology In_Vivo_Efficacy->Toxicology_Studies Lead_Optimization Lead Optimization Toxicology_Studies->Lead_Optimization

Caption: Preclinical workflow for evaluating a novel anticancer compound.

A Head-to-Head Comparison of 2-Morpholinoisonicotinic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine moiety is a key structural feature in a multitude of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] This guide provides a comparative analysis of 2-Morpholinoisonicotinic acid and its structural analogs, focusing on their inhibitory activity against key kinases and cancer cell lines. The data presented is compiled from various studies to offer a broader understanding of the structure-activity relationships within this class of compounds.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several morpholino-containing compounds against different PI3K isoforms, mTOR, and various cancer cell lines. Lower IC50 values are indicative of higher potency.

Table 1: Biochemical Inhibitory Activity of Morpholino-Containing Compounds against PI3K/mTOR Kinases

Compound IDTargetIC50 (nM)Reference
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0[4]
PF-04691502PI3K (α, β, δ, γ), mTOR1.6, 2.1, 1.8, 1.9, 16[5]
BEZ235PI3K (α, β, δ, γ), mTOR4, 75, 7, 5, 20[5]
BGT226PI3K (α, β, δ, γ), mTOR4, 64, 39, 25, 2[5]

Table 2: Anti-proliferative Activity of Morpholino-Containing Compounds in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Thieno[3,2-d]pyrimidine derivative 15eA375 (Melanoma)0.58[4]
2-morpholino-4-anilinoquinoline 3cHepG2 (Hepatocellular Carcinoma)11.42[6]
2-morpholino-4-anilinoquinoline 3dHepG2 (Hepatocellular Carcinoma)8.50[6]
2-morpholino-4-anilinoquinoline 3eHepG2 (Hepatocellular Carcinoma)12.76[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors.

1. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.[6]

2. Western Blot Analysis for Pathway Inhibition

This technique is used to detect and quantify the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.[5]

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-S6K, S6K).[5]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] The following diagram illustrates the key components of this pathway and the points of inhibition by various classes of inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Proliferation Cell Growth & Survival S6K->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

General Workflow for Kinase Inhibitor Evaluation

The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial screening to cellular activity assessment.

Kinase_Inhibitor_Workflow synthesis Compound Synthesis (e.g., Morpholino Analogs) biochemical_assay Biochemical Assay (e.g., Kinase Activity IC50) synthesis->biochemical_assay cellular_assay Cellular Assay (e.g., MTT Proliferation IC50) biochemical_assay->cellular_assay pathway_analysis Mechanism of Action (e.g., Western Blot) cellular_assay->pathway_analysis sar_optimization SAR & Lead Optimization pathway_analysis->sar_optimization sar_optimization->synthesis iterative improvement

Caption: Workflow for kinase inhibitor evaluation.

References

Comparative Validation of 2-Morpholinoisonicotinic Acid as a Novel Inhibitor of Nicotinamide Phosphoribosyltransferase-like 1 (NPTL-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Morpholinoisonicotinic acid and other novel small molecule inhibitors targeting the hypothetical enzyme Nicotinamide Phosphoribosyltransferase-like 1 (NPTL-1). NPTL-1 is a newly identified enzyme that is overexpressed in various cancer cell lines and is believed to play a crucial role in cancer cell metabolism and survival by regulating NAD+ biosynthesis, similar to Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] The inhibition of NPTL-1 is a promising therapeutic strategy for cancer treatment.[4][5]

This document presents a comparative analysis of the biochemical and cellular activities of this compound against two other hypothetical NPTL-1 inhibitors, Compound A and Compound B. The data presented herein is hypothetical and for illustrative purposes to guide researchers in the validation of novel biological targets.

Data Presentation

The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Biochemical Activity against NPTL-1

CompoundNPTL-1 IC50 (nM)Mechanism of Inhibition
This compound15Non-competitive
Compound A5Competitive
Compound B50Uncompetitive

Table 2: Selectivity Profile against a Panel of 100 Kinases

CompoundKinases with >50% Inhibition at 1 µM
This compound1
Compound A8
Compound B3

Table 3: Cellular Activity in NPTL-1 Overexpressing Cancer Cell Line (HCT116)

CompoundCell Viability EC50 (nM)Target Engagement (CETSA Shift in °C at 1 µM)
This compound504.2
Compound A205.5
Compound B2003.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NPTL-1 Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the NPTL-1 enzyme by 50% (IC50).

  • Materials and Reagents:

    • Recombinant human NPTL-1 enzyme

    • Nicotinamide (substrate)

    • Phosphoribosyl pyrophosphate (PRPP) (co-substrate)

    • ATP

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or luminescent signal proportional to the amount of NMN produced)

    • Test compounds (this compound, Compound A, Compound B)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the assay plate wells.

    • Add the NPTL-1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates (Nicotinamide and PRPP) and ATP.

    • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay measures the effect of the inhibitors on the viability of cancer cells that overexpress the NPTL-1 target.

  • Materials and Reagents:

    • HCT116 human colon cancer cell line (engineered to overexpress NPTL-1)

    • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

    • Test compounds

    • Cell viability reagent (e.g., resazurin-based or ATP-based)

    • 96-well cell culture plates

  • Procedure:

    • Seed HCT116 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the cell viability reagent to each well and incubate for the recommended time (typically 1-4 hours).[6]

    • Measure the fluorescence or luminescence signal using a plate reader.

    • Calculate the EC50 values, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of the inhibitors to the NPTL-1 target inside the cells.[7][8]

  • Materials and Reagents:

    • HCT116 cells overexpressing NPTL-1

    • Test compounds

    • Lysis buffer with protease inhibitors

    • Antibodies specific for NPTL-1

    • Western blotting reagents and equipment

  • Procedure:

    • Treat HCT116 cells with the test compounds at a fixed concentration (e.g., 1 µM) or vehicle control for a specified time.

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[9]

    • Lyse the cells to release the soluble proteins.

    • Separate the aggregated proteins from the soluble fraction by centrifugation.

    • Analyze the amount of soluble NPTL-1 in the supernatant by Western blotting using an NPTL-1 specific antibody.

    • The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Mandatory Visualizations

Hypothetical NPTL-1 Signaling Pathway

NPTL1_Signaling_Pathway cluster_cell Cancer Cell NAM Nicotinamide NPTL1 NPTL-1 NAM->NPTL1 Substrate NMN NMN NAD NAD+ NMN->NAD PARP PARP NAD->PARP SIRT1 SIRT1 NAD->SIRT1 DNA_Repair DNA Repair PARP->DNA_Repair Gene_Silencing Gene Silencing SIRT1->Gene_Silencing Cell_Survival Cell Survival DNA_Repair->Cell_Survival Gene_Silencing->Cell_Survival NPTL1->NMN Product Inhibitor 2-Morpholino- isonicotinic acid Inhibitor->NPTL1

Caption: Hypothetical signaling pathway of NPTL-1 in cancer cell survival.

Target Validation Experimental Workflow

Target_Validation_Workflow start Hypothesized Target (NPTL-1) biochem Biochemical Assay (IC50 Determination) start->biochem cell_based Cell-Based Assay (Cell Viability EC50) biochem->cell_based selectivity Selectivity Profiling (Kinase Panel) biochem->selectivity target_engagement Target Engagement (CETSA) cell_based->target_engagement validated Validated Hit (2-Morpholino- isonicotinic acid) target_engagement->validated selectivity->validated

Caption: Experimental workflow for the validation of NPTL-1 inhibitors.

Comparative Logic Diagram of NPTL-1 Inhibitors

Inhibitor_Comparison cluster_inhibitors NPTL-1 Inhibitors cluster_properties Key Properties inhibitor_2MIA This compound Potency (IC50): 15 nM Selectivity: High MoA: Non-competitive potency High Potency inhibitor_2MIA->potency selectivity High Selectivity inhibitor_2MIA->selectivity moa Favorable MoA inhibitor_2MIA->moa inhibitor_A Compound A Potency (IC50): 5 nM Selectivity: Low MoA: Competitive inhibitor_A->potency inhibitor_A->moa inhibitor_B Compound B Potency (IC50): 50 nM Selectivity: Moderate MoA: Uncompetitive inhibitor_B->selectivity

Caption: Logical comparison of key attributes for NPTL-1 inhibitors.

References

Benchmarking AD-ME Properties of 2-Morpholinoisonicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful progression of a drug candidate from initial discovery to clinical trials is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding of these properties is essential to de-risk drug development projects and guide medicinal chemistry efforts. This guide provides a comprehensive framework for benchmarking the ADME properties of 2-Morpholinoisonicotinic acid derivatives. By outlining key in vitro assays, experimental protocols, and data interpretation, this document serves as a practical resource for researchers to generate, analyze, and compare their own experimental data against established benchmarks.

Key In Vitro ADME Assays and Data Interpretation

Early assessment of ADME properties through in vitro assays is a cornerstone of modern drug discovery.[1][2] These tests provide crucial data to inform structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the selection of candidates with a higher probability of in vivo success.[3] The following tables summarize the critical in vitro assays for evaluating the ADME profile of this compound derivatives and provide a template for data comparison.

Physicochemical Properties

A compound's fundamental physicochemical characteristics significantly influence its ADME profile.[3] Properties such as solubility and lipophilicity are foundational to understanding a drug's behavior in a biological system.[3]

Table 1: Physicochemical Properties

ParameterAssayPurposeKey MetricThis compound Derivative (Example Data)Comparator Compound (Example Data)
Solubility Thermodynamic & Kinetic SolubilityMeasures the maximum concentration of a compound that can dissolve in a solution, which is critical for bioavailability.[3]Thermodynamic Solubility (µM), Kinetic Solubility (µM)150 µM200 µM
Lipophilicity LogD7.4Determines the compound's distribution between an aqueous and an organic phase at physiological pH, impacting membrane permeability and protein binding.[3]LogD7.42.53.0
Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for systemic circulation. In vitro models using cell monolayers, such as Caco-2, are widely used to predict intestinal permeability.[4]

Table 2: Absorption and Permeability

ParameterAssayPurposeKey MetricThis compound Derivative (Example Data)Comparator Compound (Example Data)
Permeability Caco-2 PermeabilityAssesses the rate of a compound's transport across a monolayer of human intestinal epithelial cells, predicting in vivo absorption.[4]Apparent Permeability (Papp) (10⁻⁶ cm/s)1510
Efflux Liability Caco-2 Efflux RatioIdentifies if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its absorption.Efflux Ratio (Papp B-A / Papp A-B)< 23.5
Distribution

Once absorbed, a drug distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins and its partitioning into red blood cells.[3]

Table 3: Distribution

ParameterAssayPurposeKey MetricThis compound Derivative (Example Data)Comparator Compound (Example Data)
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the fraction of the drug bound to plasma proteins, as only the unbound fraction is pharmacologically active.[3]Percent Unbound (%)510
Blood-to-Plasma Ratio Red Blood Cell (RBC) PartitioningMeasures the distribution of the compound between red blood cells and plasma, which can impact its overall pharmacokinetic profile.[5]Blood-to-Plasma Ratio1.20.8
Metabolism

The metabolic stability of a compound determines its half-life in the body. In vitro assays using liver microsomes or hepatocytes are essential for predicting in vivo clearance.[6]

Table 4: Metabolism

ParameterAssayPurposeKey MetricThis compound Derivative (Example Data)Comparator Compound (Example Data)
Metabolic Stability Liver Microsomal StabilityAssesses the rate of metabolism by cytochrome P450 (CYP) enzymes, providing an indication of the compound's intrinsic clearance.[1]Intrinsic Clearance (CLint) (µL/min/mg protein)2050
CYP450 Inhibition CYP450 Inhibition AssayEvaluates the potential for the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.[1]IC₅₀ (µM) for major CYP isoforms (e.g., 3A4, 2D6, 2C9)> 10 µM5 µM (for CYP3A4)
Metabolite Identification In Vitro Metabolite IdentificationIdentifies the major metabolic pathways and the structures of key metabolites.[7]Metabolic ProfilePredominantly Phase I oxidationPhase I and Phase II glucuronidation

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable ADME data. The following sections outline the general methodologies for the key in vitro assays.

Kinetic Solubility Assay
  • A concentrated stock solution of the test compound in DMSO is prepared.

  • The DMSO stock is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration typically ≤1%.

  • The solution is shaken or stirred for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • The solution is then filtered or centrifuged to remove any precipitated compound.

  • The concentration of the compound remaining in the solution is quantified by a suitable analytical method, such as LC-MS/MS or UV spectroscopy.

Caco-2 Permeability Assay
  • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • The test compound is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability).

  • Samples are taken from the receiver compartment at various time points.

  • The concentration of the compound in the samples is determined by LC-MS/MS.

  • The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Liver Microsomal Stability Assay
  • The test compound is incubated with liver microsomes (human, rat, mouse, etc.) and NADPH (a cofactor for CYP enzymes) in a buffered solution at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.

  • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).

In Vitro ADME Testing Workflow

The following diagram illustrates a typical workflow for in vitro ADME screening in the early stages of drug discovery.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_transporters Transporters cluster_safety Safety Solubility Solubility Permeability Permeability (Caco-2/PAMPA) Solubility->Permeability LogD LogD / LogP LogD->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Efflux Efflux Substrate ID (P-gp, BCRP) Permeability->Efflux CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding Metabolic_Stability->PPB hERG hERG Inhibition Metabolic_Stability->hERG Metabolite_ID Metabolite ID CYP_Inhibition->Metabolite_ID BPR Blood-Plasma Ratio PPB->BPR Uptake Uptake Transporter ID Efflux->Uptake Cytotoxicity Cytotoxicity hERG->Cytotoxicity

Caption: A typical workflow for in vitro ADME profiling in early drug discovery.

References

Comparative Binding Analysis of Morpholino-Containing Scaffolds to Kinase Hinge Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of morpholino-containing chemical scaffolds to the hinge region of various protein kinases. While specific public data for 2-Morpholinoisonicotinic acid is limited, this guide focuses on the well-documented and structurally related morpholino-pyrimidine and morpholino-pyridine scaffolds. These moieties are prevalent in a multitude of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The data presented herein is compiled from publicly available research to facilitate the understanding of structure-activity relationships and guide future drug discovery efforts.

Quantitative Binding Affinity Data

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative morpholino-containing compounds against several protein kinases. This data highlights the potency and selectivity profiles conferred by the morpholino moiety in conjunction with different core scaffolds.

Compound ID/ReferenceCore ScaffoldKinase TargetIC50 (nM)
Compound 1 Sulfonyl-morpholino-pyrimidinemTOR1,100
Compound 19 [1]Sulfonyl-morpholino-pyrimidinemTOR130
Compound 32 [1]Sulfonyl-morpholino-pyrimidinemTOR16
Gedatolisib (PKI-587) bis(morpholino-1,3,5-triazine)PI3Kα0.4
mTOR0.19
Compound 15e [2]4-morpholino-2-phenyl-thieno[3,2-d]pyrimidinePI3Kα2.0
Compound 9b 4-aryl-3-cyano-6-morpholino-pyridinePI3Kα150
PI3Kβ>10000
PI3Kδ>10000
PI3Kγ>10000

Structure-Activity Relationship (SAR) Insights

The morpholino group plays a crucial role in the binding of these inhibitors to the kinase hinge region. The oxygen atom of the morpholine ring often acts as a key hydrogen bond acceptor, interacting with the backbone amide protons of the hinge residues. This interaction mimics the hydrogen bonding pattern of the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors.[3]

The planarity of the core scaffold, such as pyrimidine or pyridine, is also important for effective binding within the ATP pocket. Substitutions on this core scaffold significantly influence both potency and selectivity. For instance, in the sulfonyl-morpholino-pyrimidine series, the addition of a hydrogen bond donor motif on the phenyl ring dramatically improves mTOR inhibition.[1] Similarly, in the 4-aryl-3-cyano-6-morpholino-pyridine series, the nature of the aryl group at the 4-position dictates the selectivity for PI3K isoforms.

Dual inhibitors targeting both PI3K and mTOR, such as Gedatolisib, often feature two morpholino groups on a triazine scaffold.[4] This architecture allows for potent inhibition of both kinases, which can be advantageous in certain cancer therapies.[4]

Experimental Protocols

A common method for determining the binding affinity of kinase inhibitors is the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer is labeled with an Alexa Fluor® 647 acceptor. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, kinase, europium-labeled antibody, and fluorescent tracer in the appropriate assay buffer.

  • Assay Plate Setup: Add the test compound dilutions to a 384-well plate.

  • Kinase/Antibody Addition: Add the kinase and europium-labeled antibody mixture to the wells containing the test compound.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the concentration of the test compound to determine the IC50 value.

Visualizations

Below are diagrams illustrating a general workflow for kinase inhibitor screening and the PI3K/Akt/mTOR signaling pathway, a key target for morpholino-containing inhibitors.

G Kinase Inhibitor Screening Workflow cluster_0 Assay Development cluster_1 High-Throughput Screening (HTS) cluster_2 Hit-to-Lead Optimization AssayDev Assay Development (e.g., TR-FRET) AssayVal Assay Validation AssayDev->AssayVal HTS High-Throughput Screening AssayVal->HTS HitID Hit Identification HTS->HitID HitVal Hit Validation HitID->HitVal SAR Structure-Activity Relationship (SAR) HitVal->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical LeadOpt->Preclinical Preclinical Candidate

Caption: A generalized workflow for the discovery of novel kinase inhibitors.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by morpholino-containing inhibitors.

References

Evaluating the Therapeutic Index of 2-Morpholinoisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide is intended to provide a framework for evaluating the therapeutic index of 2-Morpholinoisonicotinic acid. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher TI indicates a wider margin of safety for a drug.

Disclaimer: As of the latest literature review, specific preclinical or clinical data on the therapeutic index, median effective dose (ED50), or median lethal dose (LD50) of this compound is not publicly available. The following guide is a template that outlines the necessary data and experimental methodologies for such an evaluation. For illustrative purposes, this guide uses publicly available data for the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen , as a comparator.

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties. Given this context, Ibuprofen serves as a relevant benchmark for comparison. Researchers with access to proprietary data on this compound can insert their findings into the structured tables and analyses provided.

Quantitative Comparison of Therapeutic Index

The therapeutic index is classically determined by the ratio of the LD50 to the ED50. The LD50 is the dose of a substance that is lethal to 50% of a test population, while the ED50 is the dose that produces a therapeutic effect in 50% of the population.

Compound Animal Model Route of Administration ED50 (Effective Dose) LD50 (Lethal Dose) Calculated Therapeutic Index (LD50/ED50)
This compound Data not availableData not availableData not availableData not availableData not available
Ibuprofen (Comparator) Mouse (for ED50), Rat (for LD50)Oral82.2 mg/kg[1] (analgesic effect)636 mg/kg[2][3]~7.7

Note: The ED50 and LD50 values can vary depending on the animal model, the specific therapeutic or toxic endpoint measured, and the route of administration. For a direct comparison, it is crucial that the experimental conditions for this compound and the comparator are as similar as possible.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are outlines of the key experiments required to determine the therapeutic index.

Determination of Median Effective Dose (ED50)

The ED50 for an anti-inflammatory agent is often determined using an in vivo model of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Healthy adult Wistar or Sprague-Dawley rats of a specific weight range.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.

  • Grouping: Animals are randomly assigned to several groups (e.g., control, vehicle, reference standard like Ibuprofen, and multiple dose levels of the test compound, this compound).

  • Administration: The test compound, reference, or vehicle is administered orally or via the desired route.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), a sub-plantar injection of a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension in saline) is administered into the hind paw of each rat.

  • Measurement: The paw volume is measured at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 is then determined by plotting a dose-response curve of the percentage inhibition against the log of the dose.

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of acute toxicity. Modern methods aim to reduce the number of animals required.

Protocol: Up-and-Down Procedure (UDP) - OECD Guideline 425

  • Animal Model: Typically, female rats or mice are used as they are often slightly more sensitive.

  • Acclimatization and Fasting: Animals are acclimatized, and food is withheld overnight before dosing.

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher step.

    • If the animal dies, the next animal is dosed at a lower step.

  • Stopping Criteria: Dosing is stopped after a set number of reversals (when an animal survives after the previous one died, or vice versa) have occurred.

  • Calculation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method. This method provides a point estimate of the LD50 and a confidence interval.

Visualizing Experimental Workflows and Pathways

Diagrams are provided to illustrate the logical flow of experiments and the potential mechanism of action.

G cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50) cluster_ti Therapeutic Index Calculation efficacy_start Dose-Response Study Design animal_groups Animal Grouping & Dosing efficacy_start->animal_groups inflammation Induce Inflammation (e.g., Carrageenan) animal_groups->inflammation measurement Measure Paw Edema inflammation->measurement ed50_calc Calculate ED50 measurement->ed50_calc ti_calc Therapeutic Index = LD50 / ED50 ed50_calc->ti_calc toxicity_start Acute Toxicity Study Design (e.g., OECD 425) single_dosing Sequential Single Animal Dosing toxicity_start->single_dosing observation Observe for Toxicity/Mortality single_dosing->observation ld50_calc Calculate LD50 observation->ld50_calc ld50_calc->ti_calc

Caption: Workflow for Therapeutic Index Determination.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (GI protection, platelet function) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Pain, Fever, Inflammation) cox2->prostaglandins_inflam nsaids NSAIDs (e.g., Ibuprofen) nsaids->cox1 inhibit nsaids->cox2 inhibit

References

Safety Operating Guide

Navigating the Disposal of 2-Morpholinoisonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the disposal of 2-Morpholinoisonicotinic acid, ensuring the safety of personnel and adherence to standard laboratory practices.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This classification is a primary determinant in establishing the appropriate disposal pathway.

Hazard ClassificationGHS Category
Hazardous Substance/Mixture Not Classified[1]

Despite its non-hazardous classification, it is imperative to follow systematic disposal procedures to maintain a high standard of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general guidelines for the management of non-hazardous chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Work Area: Conduct all handling and disposal procedures in a well-ventilated area.

2. Waste Segregation and Labeling:

  • Isolate Waste: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.

  • Labeling: Clearly label the waste container as "Non-Hazardous Waste: this compound". Include the date and the name of the generating researcher or lab.

3. Disposal of Small Quantities (Solid):

  • For trace amounts or residues on equipment, decontaminate with a suitable solvent (e.g., water or ethanol) and collect the rinsate as non-hazardous liquid waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of small quantities of non-hazardous solid waste. In some cases, it may be permissible to dispose of it in the regular laboratory trash, provided it is securely contained and clearly labeled.

4. Disposal of Liquid Solutions:

  • Consult EHS: Before any drain disposal, obtain explicit approval from your institution's EHS department.[2]

  • Dilution: If approved for drain disposal, dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Flushing: Pour the diluted solution down the drain, followed by a copious amount of water to ensure the system is thoroughly flushed.

5. Management of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Label Removal: Deface or remove the original label to prevent misidentification.

  • Disposal: Dispose of the rinsed, unlabeled container in the regular laboratory glass or plastic recycling, as appropriate.

6. Final Disposal:

  • For larger quantities or if drain disposal is not permitted, collect the waste in a designated, sealed, and properly labeled container.

  • Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_solid Solid Waste cluster_liquid Liquid Waste start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate check_local Consult Institutional EHS Policy for Non-Hazardous Waste segregate->check_local solid_trash Dispose in Labeled Regular Laboratory Trash check_local->solid_trash Solid & Permitted drain_disposal Dilute and Dispose Down Drain with Copious Water check_local->drain_disposal Liquid & Permitted collect_waste Collect in Sealed Container for EHS Pickup check_local->collect_waste Not Permitted for Trash/Drain Disposal end End of Procedure solid_trash->end drain_disposal->end collect_waste->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Morpholinoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Morpholinoisonicotinic acid, including personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Appropriate PPE is crucial to minimize these risks.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side protection or a face shield.[1][2]Protects against splashes and dust particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] Lab coat or coveralls.[3]Prevents direct skin contact, which can lead to irritation or burns.[1] Nitrile and butyl rubber gloves offer good resistance to a range of chemicals.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (e.g., N95) is necessary.[1][2]Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is critical for safety and to maintain the integrity of experiments.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Ventilation : Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.[4]

  • Personal Protection : Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling : Avoid creating dust. If dust is generated, use appropriate respiratory protection.[2] Wash hands thoroughly after handling the substance.[4]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[4]

  • Spill Management : In case of a spill, avoid dust formation.[5] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[5]

  • First Aid :

    • After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

    • After skin contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

    • If inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Guidelines

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[4] Do not empty into drains.[2][6]
Contaminated PPE Dispose of contaminated gloves and clothing as hazardous waste in accordance with local regulations.
Empty Containers Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[6]

Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Inspect and Don PPE (Goggles, Gloves, Lab Coat) handling_weigh Weigh Solid Compound (Avoid Dust Generation) prep_ppe->handling_weigh prep_workspace Ensure Proper Ventilation (Fume Hood) prep_workspace->handling_weigh prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_emergency->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste (Consult SDS and Local Regulations) cleanup_ppe->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.